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Phosphoric acid, diphenyl ester Documentation Hub

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  • Product: Phosphoric acid, diphenyl ester
  • CAS: 53396-64-8

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility & Physicochemical Profiling of Diphenyl Phosphate (DPP)

The following technical guide details the solubility profile, physicochemical properties, and purification protocols for Diphenyl Phosphate (DPP). Compound: Diphenyl Phosphate (Phosphoric acid, diphenyl ester) CAS: 838-8...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and purification protocols for Diphenyl Phosphate (DPP).

Compound: Diphenyl Phosphate (Phosphoric acid, diphenyl ester) CAS: 838-85-7 Formula: C₁₂H₁₁O₄P Molecular Weight: 250.19 g/mol [1][2][3][4]

Executive Summary

Diphenyl phosphate (DPP) is an organophosphorus compound serving as both a degradation product of flame retardants (e.g., TPHP) and a potent Brønsted acid catalyst in organic synthesis (e.g., Ring-Opening Polymerization).[3][5]

Contrary to some aggregated databases listing it as "slightly soluble" in alcohols, DPP is significantly soluble in polar organic solvents such as methanol, ethanol, and chloroform due to its ability to act as a hydrogen bond donor (P-OH group). Its solubility profile is characterized by a sharp polarity cutoff: it is highly soluble in alcohols and chlorinated solvents, sparingly soluble in non-polar alkanes (hexane), and practically insoluble in water, making it an ideal candidate for liquid-liquid extraction and recrystallization purification strategies.

Physicochemical Landscape

Understanding the solubility of DPP requires analyzing its molecular interaction potential.

Molecular Mechanism of Dissolution
  • Hydrogen Bonding: The P(O)OH moiety acts as a strong hydrogen bond donor. In Methanol (MeOH) , the solvent acts as a hydrogen bond acceptor, facilitating energetically favorable solvation shells.

  • Lipophilicity: The two phenyl rings provide significant lipophilic character (LogP ~ 2.88 - 4.6 depending on prediction models), allowing dissolution in aromatic solvents like Benzene and Toluene .

  • Acidity (pKa): DPP is a relatively strong acid for an organic phosphate (pKa ≈ 1.12 predicted; experimental values vary ~3.88 depending on solvent systems). In basic organic solvents (e.g., DMSO, Pyridine), solubility is enhanced by deprotonation and salt formation.

Solubility Data Summary

The following table synthesizes data from experimental observations and thermodynamic behaviors of analogous aryl phosphates.

Solvent ClassSpecific SolventSolubility StatusMechanistic Driver
Alcohols MethanolHigh H-bond solvation of P-OH; dipole-dipole interactions.[6]
EthanolHigh Similar to methanol; slightly reduced due to alkyl chain length.[6]
Chlorinated Chloroform (CHCl₃)High Dipole interactions; standard solvent for recrystallization.[6]
Dichloromethane (DCM)High Good solubilization of the phenyl rings.
Aromatics Benzene / TolueneModerate/High

-

stacking interactions with phenyl rings.[6] Note: Supersaturation is common.[7]
Ethers Diethyl EtherModerate H-bond acceptance by ether oxygen.[6]
Alkanes Hexane / Pet EtherLow / Insoluble Lack of polarity to overcome lattice energy; used as an antisolvent.[6]
Aqueous WaterInsoluble Hydrophobic effect of phenyl rings dominates over the polar head group.[6]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

For researchers requiring exact mole-fraction data (


) for thermodynamic modeling (e.g., Apelblat equation).

Reagents: DPP (>98% purity), HPLC-grade Methanol. Equipment: Jacketed equilibrium cell, magnetic stirrer, syringe filter (0.22 µm PTFE).

  • Preparation: Add excess DPP solid to 10 mL of Methanol in the jacketed cell.

  • Equilibration: Stir at fixed temperature (

    
     K) for 24 hours.
    
    • Validation Step: Stop stirring and allow to settle for 2 hours. If no solid is visible, the solution is undersaturated—add more DPP and repeat.

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.

  • Quantification:

    • Transfer filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant mass is achieved (

      
      ).
      
    • Calculation: Solubility

      
       (g/L) = 
      
      
      
      .
Protocol B: Purification via Recrystallization (CHCl₃/Pet Ether)

The standard method to isolate high-purity DPP from degradation mixtures.

  • Dissolution: Dissolve crude DPP in the minimum amount of boiling Chloroform (CHCl₃) .

  • Filtration: Filter the hot solution rapidly to remove insoluble impurities (e.g., inorganic phosphates).

  • Antisolvent Addition: Slowly add Petroleum Ether (or Hexane) to the hot filtrate until a persistent cloudiness appears.

  • Crystallization: Reheat to clear the solution, then allow it to cool slowly to room temperature, followed by 4°C refrigeration.

  • Isolation: Filter the white crystalline powder and wash with cold Pet Ether.

Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the correct solvent system based on the intended application (Extraction vs. Reaction).

DPPSolubility DPP Diphenyl Phosphate (Solid) Goal Intended Application DPP->Goal Reaction Homogeneous Catalysis Goal->Reaction Needs Dissolution Purification Purification/ Extraction Goal->Purification Needs Separation MeOH Methanol/Ethanol (High Solubility) Reaction->MeOH Polar Media CHCl3 Chloroform (High Solubility) Reaction->CHCl3 Non-polar Media Purification->CHCl3 Step 1: Dissolve Water Water (Insoluble) Purification->Water Wash Step (Removes inorganics) Hexane Hexane/Pet Ether (Antisolvent) CHCl3->Hexane Step 2: Precipitate (Recrystallization)

Caption: Decision matrix for solvent selection in DPP processing. Green nodes indicate effective solvents; gray nodes indicate antisolvents or wash media.

Critical Considerations for Drug Development

When using DPP as a raw material or analyzing it as an impurity in drug formulations:

  • Supersaturation Risk: In aromatic solvents (Benzene/Toluene), DPP is prone to supersaturation. A solution may appear stable at room temperature but precipitate unexpectedly upon seeding or agitation. Always use seeding crystals during quantitative transfers.[6]

  • Hygroscopicity: While the phenyl rings are hydrophobic, the phosphate head is polar. Anhydrous DPP crystals will liquefy (deliquesce) upon prolonged contact with humid air or wet solvents, complicating gravimetric analysis.

  • Analytical Interference: In HPLC with UV detection, the phenyl rings of DPP absorb strongly at 254 nm. Ensure baseline separation from other aromatic APIs (Active Pharmaceutical Ingredients) using a gradient method (e.g., Methanol/Water with 0.1% Formic Acid).

References

  • NIST. (n.d.). Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents.[7][8] National Institute of Standards and Technology. Retrieved from [Link]

  • Cherbuliez, E. (1973).[5] Organo Phosphorus Compounds.[3][4][5][9][10] In Kosolapoff & Maier (Eds.), Wiley, Vol 6, pp 211-577.[3][5] (Standard reference for crystallization protocols).

Sources

Protocols & Analytical Methods

Method

Using diphenyl phosphate as a catalyst in ring-opening polymerization

Application Note & Protocol Harnessing Diphenyl Phosphate for Controlled Ring-Opening Polymerization: A Guide for Researchers in Polymer Chemistry and Drug Development Introduction The field of biodegradable polymers has...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Harnessing Diphenyl Phosphate for Controlled Ring-Opening Polymerization: A Guide for Researchers in Polymer Chemistry and Drug Development

Introduction The field of biodegradable polymers has been significantly advanced by the development of robust and versatile catalytic systems. For professionals in drug development and materials science, the synthesis of well-defined polyesters and polycarbonates is paramount for creating advanced drug delivery systems, surgical implants, and tissue engineering scaffolds. Organocatalyzed ring-opening polymerization (ROP) has emerged as a powerful, metal-free alternative to traditional metal-based catalysis, mitigating concerns of catalyst toxicity and contamination in biomedical applications.[1][2] Among the arsenal of organocatalysts, diphenyl phosphate (DPP) has proven to be a highly efficient and versatile Brønsted acid catalyst for the controlled/living ROP of various cyclic esters and carbonates.[3][4][5] Its moderate acidity is crucial for promoting monomer activation while maintaining control over the polymerization process.[6] This application note provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing diphenyl phosphate in ring-opening polymerization.

The Mechanism of Diphenyl Phosphate-Catalyzed ROP

Diphenyl phosphate catalyzes the ring-opening polymerization of cyclic esters and carbonates primarily through an activated monomer mechanism .[2][3][7] This mechanism involves the protonation of the carbonyl oxygen of the monomer by the acidic proton of DPP. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an initiator, typically an alcohol.

The key steps in the DPP-catalyzed ROP are as follows:

  • Monomer Activation: The acidic proton of diphenyl phosphate protonates the carbonyl oxygen of the cyclic monomer, forming a highly reactive, protonated monomer species.

  • Initiation: A nucleophile, such as an alcohol, attacks the activated carbonyl carbon of the protonated monomer. This leads to the opening of the cyclic monomer and the formation of a linear ester with a terminal hydroxyl group and a regenerated catalyst.

  • Propagation: The newly formed hydroxyl-terminated polymer chain then acts as the nucleophile, attacking another activated monomer. This process repeats, leading to the growth of the polymer chain.

  • Chain Transfer and Termination: In a well-controlled system, chain transfer and termination reactions are minimal, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The living nature of this polymerization allows for the synthesis of block copolymers through the sequential addition of different monomers.[3][4]

This mechanism is distinct from nucleophilic or base-catalyzed ROP, where the catalyst directly deprotonates the initiator or propagating chain end.[1]

Visualizing the Mechanism

DPP_ROP_Mechanism cluster_activation Monomer Activation cluster_initiation Initiation cluster_propagation Propagation Monomer Cyclic Monomer (e.g., Lactone) Activated_Monomer Activated Monomer (Protonated) Monomer->Activated_Monomer H⁺ DPP Diphenyl Phosphate (DPP) DPP->Activated_Monomer Initiator Initiator (R-OH) Initiated_Chain Initiated Chain (HO-Polymer-OR) Activated_Monomer->Initiated_Chain Nucleophilic Attack Initiator->Initiated_Chain Growing_Chain Growing Polymer Chain (HO-Polymerₙ-OR) Initiated_Chain->Growing_Chain Acts as Nucleophile New_Activated_Monomer Activated Monomer Growing_Chain->New_Activated_Monomer Attacks new monomer Longer_Chain Elongated Chain (HO-Polymerₙ₊₁-OR) Growing_Chain->Longer_Chain

Figure 1: Activated Monomer Mechanism in DPP-Catalyzed ROP.

Applications in Polymer Synthesis for Drug Development

The controlled nature of DPP-catalyzed ROP makes it an invaluable tool for creating advanced polymeric materials for biomedical applications.

  • Biodegradable Polyesters and Polycarbonates: DPP is highly effective for the polymerization of monomers like ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), L-lactide (L-LA, often with a co-catalyst), and trimethylene carbonate (TMC).[3][5] The resulting polymers (PCL, PVL, PLA, PTMC) are known for their biocompatibility and biodegradability, making them ideal for drug delivery vehicles, resorbable sutures, and tissue engineering scaffolds.

  • Block Copolymers: The living characteristics of the polymerization allow for the sequential addition of different monomers to create well-defined block copolymers.[3][5] For example, a hydrophilic block can be combined with a hydrophobic, drug-loaded block to form amphiphilic copolymers that self-assemble into micelles or nanoparticles for targeted drug delivery.

  • End-Functionalized Polymers: By using functional initiators, polymers with specific end-groups can be synthesized.[3][4][5] This allows for the attachment of targeting ligands, imaging agents, or other moieties to the polymer chain, enabling the creation of sophisticated, multifunctional drug delivery systems. For instance, initiators bearing azide or alkyne groups can be used to create polymers that can be further modified via "click" chemistry.[5]

Table 1: Performance of Diphenyl Phosphate in ROP of Various Monomers
MonomerInitiator[M]₀/[I]₀/[DPP]₀SolventTemp. (°C)Time (h)Mₙ (kDa)Đ (Mₙ/Mₙ)Reference
ε-Caprolactone (ε-CL)3-phenyl-1-propanol50/1/1TolueneRT245.91.15[3][7]
δ-Valerolactone (δ-VL)3-phenyl-1-propanol50/1/1TolueneRT25.21.14[3][7]
Trimethylene Carbonate (TMC)3-phenyl-1-propanol100/1/1TolueneRT210.41.13[5]
L-Lactide (L-LA)3-phenyl-1-propanol100/1/1/6*CH₂Cl₂RT0.514.81.10[8]
1,5-Dioxepan-2-one (DXO)3-phenyl-1-propanol50/1/1TolueneRT25.71.13[9]

*With 4-dimethylaminopyridine (DMAP) as a co-catalyst.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a typical ring-opening polymerization of ε-caprolactone using diphenyl phosphate as the catalyst.

Materials and Reagents
  • Monomer: ε-Caprolactone (high purity, >99%)

  • Catalyst: Diphenyl phosphate (DPP, >99%)

  • Initiator: Benzyl alcohol (or other desired alcohol initiator, >99%)

  • Solvent: Toluene (anhydrous, <50 ppm H₂O)

  • Quenching Agent: Triethylamine (TEA)

  • Precipitation Solvent: Cold methanol

Note on Reagent Purity: The success of controlled polymerization is highly dependent on the purity of the reagents and the exclusion of water. It is recommended to purify the monomer by distillation over CaH₂ and to use anhydrous solvents. The initiator should also be dried and distilled.

General Protocol for ROP of ε-Caprolactone

This protocol is for a target degree of polymerization (DP) of 50.

Workflow Diagram

Figure 2: General workflow for DPP-catalyzed ROP.

Step-by-Step Procedure:

  • Preparation of Stock Solutions (optional but recommended for accuracy):

    • In a glovebox, prepare a stock solution of diphenyl phosphate in anhydrous toluene (e.g., 25 mg/mL).

    • Prepare a stock solution of the initiator (e.g., benzyl alcohol) in anhydrous toluene (e.g., 10.8 mg/mL).

  • Reaction Setup:

    • In a glovebox, add a magnetic stir bar to a flame-dried Schlenk flask.

    • Add the desired amount of ε-caprolactone monomer to the flask. For a DP of 50, a typical scale might be:

      • ε-Caprolactone: 570.7 mg (5.0 mmol)

    • Add the required volume of anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Initiation and Catalysis:

    • Add the initiator solution. For a [M]₀/[I]₀ ratio of 50:

      • Benzyl alcohol: 10.8 mg (0.1 mmol)

    • Add the catalyst solution. For a [M]₀/[C]₀ ratio of 50:

      • Diphenyl phosphate: 25.0 mg (0.1 mmol)

  • Polymerization:

    • Seal the Schlenk flask, remove it from the glovebox, and place it in an oil bath set to the desired temperature (room temperature is often sufficient for ε-CL and δ-VL).[3]

    • Stir the reaction mixture for the required time (e.g., 2-24 hours).

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture using a syringe under an inert atmosphere.

    • Quench the aliquot with a drop of triethylamine.

    • Analyze the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer peaks with the polymer peaks.

    • The molecular weight and dispersity (Đ) can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Quenching and Isolation:

    • Once the desired monomer conversion is reached, quench the polymerization by adding a few drops of triethylamine to neutralize the diphenyl phosphate catalyst.

    • Concentrate the polymer solution by removing some of the toluene under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold, stirring methanol (approximately 10 times the volume of the polymer solution).

    • The polymer will precipitate as a white solid.

  • Drying and Characterization:

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer with fresh cold methanol.

    • Dry the polymer in a vacuum oven at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

    • Characterize the final polymer by ¹H NMR, GPC/SEC, and other relevant techniques (e.g., DSC, TGA).

Troubleshooting and Considerations

  • Broad Molecular Weight Distribution (Đ > 1.3): This is often due to the presence of impurities, especially water, which can act as a competing initiator. Ensure all reagents and glassware are scrupulously dried.

  • Slow or No Polymerization: This can occur if the catalyst concentration is too low or if the monomer is not sufficiently reactive under the chosen conditions. For less reactive monomers like L-lactide, a co-catalyst such as DMAP may be necessary.[8]

  • Inaccurate Molecular Weight: Ensure accurate dispensing of the initiator, as the molecular weight is directly proportional to the [M]₀/[I]₀ ratio. Using stock solutions can improve accuracy.

Conclusion

Diphenyl phosphate is a robust, versatile, and metal-free organocatalyst for the controlled ring-opening polymerization of a variety of cyclic monomers. Its activated monomer mechanism allows for the synthesis of well-defined biodegradable polymers with predictable molecular weights and narrow dispersities. For researchers in drug development and materials science, DPP provides an accessible and efficient route to creating advanced polymers, including block copolymers and end-functionalized materials, which are essential for the next generation of biomedical applications.

References

  • Coulembier, O., et al. (2006). Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems. ACS Macro Letters. Available at: [Link]

  • Naumann, S. (2019). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. Wiley-VCH. Available at: [Link]

  • Dove, A. P. (2012). Zwitterionic organocatalysis for ring-opening polymerization of cyclic esters. Green Chemistry. Available at: [Link]

  • Chen, Y., et al. (2016). Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. Polymer Chemistry. Available at: [Link]

  • Satoh, T., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules. Available at: [Link]

  • Kakuchi, T., et al. (2014). Organophosphate-catalyzed bulk ring-opening polymerization as an environmentally benign route leading to block copolyesters, end-functionalized polyesters, and polyester-based polyurethane. Polymer Chemistry. Available at: [Link]

  • Kakuchi, T., et al. (2012). Diphenyl Phosphate/4-Dimethylaminopyridine as an Efficient Binary Organocatalyst System for Controlled/Living Ring-Opening Polymerization of L-Lactide Leading to Diblock and End-Functionalized Poly(L-lactide)s. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Zhao, J., et al. (2015). Polymerization of 5-alkyl δ-lactones catalyzed by diphenyl phosphate and their sequential organocatalytic polymerization with monosubstituted epoxides. Polymer Chemistry. Available at: [Link]

  • Kakuchi, T., et al. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates. Macromolecules. Available at: [Link]

  • Kakuchi, T., et al. (2012). Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of 1,5-Dioxepan-2-one. Macromolecular Chemistry and Physics. Available at: [Link]

Sources

Application

Application Note: Diphenyl Phosphate Derivatives as Dual-Action Plasticizers in Polymer Formulations

The following Application Note and Protocol Guide is designed for researchers and formulation scientists. It addresses the technical application of Diphenyl Phosphate derivatives—specifically focusing on 2-Ethylhexyl Dip...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and formulation scientists. It addresses the technical application of Diphenyl Phosphate derivatives—specifically focusing on 2-Ethylhexyl Diphenyl Phosphate (DPO) , the industry-standard plasticizer in this chemical family—while clarifying the distinction from the acidic metabolite Diphenyl Phosphate (DPP).

[1]

Executive Summary & Scientific Distinction

In the context of polymer science, "Diphenyl Phosphate" is often colloquially used to refer to Alkyl Diphenyl Phosphates , a class of phosphate ester plasticizers.[1] It is critical to distinguish between the two primary chemical entities to ensure experimental success:

  • 2-Ethylhexyl Diphenyl Phosphate (DPO/Octicizer): (CAS: 1241-94-7).[1][2] A liquid organophosphate ester.[1][3][4] This is the primary plasticizer and flame retardant agent discussed in this guide.[3] It offers low-temperature flexibility, low smoke generation, and food-contact approval in specific grades.

  • Diphenyl Phosphate (DPP): (CAS: 838-85-7).[1][4][5][6] A solid diester acid and the primary metabolite/degradation product of DPO and Triphenyl Phosphate (TPHP). While used as a catalyst in polymerization, it is not a plasticizer itself.[1] Its presence in a formulation usually indicates leaching or hydrolysis.[1]

Core Application: This guide details the formulation, processing, and validation of DPO as a plasticizer that imparts flame retardancy (FR) to PVC, Polyurethanes (PU), and engineering blends (e.g., PC/ABS).[1]

Mechanism of Action

DPO functions through a dual-mechanism, providing both rheological modification (plasticization) and thermal protection (char formation).[1]

Plasticization (Free Volume Theory)

Unlike solid flame retardants that can embrittle polymers, DPO is a liquid with a low glass transition temperature (Tg).[1] It intercalates between polymer chains (e.g., PVC), neutralizing dipole-dipole interactions (specifically between Chlorine atoms in PVC).[1] This increases the free volume within the matrix, allowing chain segment mobility at lower temperatures.[1]

Flame Retardancy (Condensed Phase)

Upon thermal decomposition, DPO releases phosphoric acid species.[1] These acids catalyze the dehydration of the polymer backbone (especially in oxygenated polymers like Cellulose or PU), promoting the formation of a carbonaceous char layer .[7] This char acts as a thermal insulator, preventing volatile fuel release.[1]

Visualizing the Mechanism

The following diagram illustrates the interaction between the DPO molecule and a PVC matrix, alongside the degradation pathway leading to the DPP metabolite.

G cluster_0 Polymer Matrix (PVC) cluster_1 Degradation / Metabolism PVC_Chain Rigid PVC Chains (High Dipole Interaction) Plasticized_PVC Plasticized Matrix (Increased Free Volume) PVC_Chain->Plasticized_PVC Intercalation DPO 2-Ethylhexyl Diphenyl Phosphate (Plasticizer) DPO->Plasticized_PVC Lubrication Char Phosphoric Acid Char (Flame Barrier) DPO->Char Thermal Decomp (>250°C) Hydrolysis Hydrolysis / Metabolism (Enzymatic or Environmental) Plasticized_PVC->Hydrolysis Leaching/Aging DPP_Acid Diphenyl Phosphate (DPP) (Acidic Metabolite/Marker) Hydrolysis->DPP_Acid Breakdown

Caption: Figure 1.[1] Mechanism of DPO plasticization in PVC and its degradation pathway to the DPP metabolite.

Protocol 1: Formulation and Compounding

Objective: Incorporate 2-Ethylhexyl Diphenyl Phosphate (DPO) into a PVC matrix to achieve a Shore A hardness of 80 ± 5 while ensuring flame retardancy (UL-94 V-0 equivalent).

Materials:

  • Resin: Suspension PVC (K-value 70).[1]

  • Plasticizer: 2-Ethylhexyl Diphenyl Phosphate (DPO) - Purity >99%.[1]

  • Stabilizer: Ca/Zn thermal stabilizer (Liquid).[1]

  • Co-Plasticizer (Optional): Epoxidized Soybean Oil (ESBO) for HCl scavenging.

Equipment:

  • High-speed mixer (Henschel type).[1]

  • Two-roll mill (heated).[1]

  • Compression molder.[1]

Step-by-Step Workflow:

  • Dry Blending (The "Dry Cup" Point):

    • Preheat the high-speed mixer to 80°C.

    • Add PVC resin (100 phr - parts per hundred resin).[1]

    • Add Ca/Zn stabilizer (2 phr) and mix at low speed (500 rpm) for 2 minutes.

    • Critical Step: Inject DPO (40-50 phr) slowly over 5 minutes while increasing speed to 1500 rpm.

    • Scientific Insight: DPO has a lower viscosity than phthalates. Slow addition prevents "balling" and ensures uniform absorption into the porous PVC grains.

    • Continue mixing until the blend temperature reaches 110°C. The powder should appear dry and free-flowing (absorption complete).

  • Melt Compounding (Two-Roll Mill):

    • Set roll temperatures: Front Roll 165°C / Back Roll 160°C.

    • Feed the dry blend into the nip.

    • Mill for 5–7 minutes. Perform "cigar rolling" (cutting and folding the sheet) at least 3 times to ensure homogeneity.

    • Validation: The sheet should be translucent (if unfilled) and show no oily exudation (blooming).[1]

  • Compression Molding:

    • Press the milled sheet at 175°C and 15 MPa pressure for 3 minutes.

    • Cool under pressure to <40°C to prevent warping.[1]

Protocol 2: Performance Validation

Objective: Quantify the plasticization efficiency and flame retardancy of the DPO-PVC blend.

Glass Transition Temperature (Tg) - DSC Analysis
  • Method: Differential Scanning Calorimetry (DSC).[1]

  • Protocol: Heat sample from -80°C to 150°C at 10°C/min.

  • Expectation: Pure PVC has a Tg of ~80°C. A 50 phr DPO formulation should shift Tg to approximately -30°C to -40°C .[1]

  • Note: DPO imparts superior low-temperature flexibility compared to TPHP (Triphenyl Phosphate).

Flammability Testing (Limiting Oxygen Index - LOI)
  • Standard: ASTM D2863.[1]

  • Protocol:

    • Cut specimens (120 x 6.5 x 3 mm).

    • Place in the LOI chamber with a controlled N2/O2 mix.

    • Ignite the top.[1] Determine the minimum O2 concentration required to sustain burning.[1]

  • Target Data:

    • Standard Phthalate (DOP) PVC: LOI ~23-25%.[1]

    • DPO Plasticized PVC: LOI > 29-32% (Self-extinguishing).[1]

Data Summary Table:

PropertyStandard PVC (DOP)DPO-Modified PVCImpact of DPO
Tg (DSC) -25°C-35°CImproved cold flexibility
LOI (%) 24%31%Significant Flame Retardancy
Smoke Density HighLowImproved Safety
Leaching (H2O) ModerateLowBetter Hydrolytic Stability

Protocol 3: Migration and Leaching Analysis (Biocompatibility)

Context: For medical devices or food packaging, ensuring the plasticizer does not migrate is critical.[1] This protocol detects the metabolite Diphenyl Phosphate (DPP) as a marker for DPO breakdown/migration.[1]

Method: GC-MS / LC-MS/MS.[1]

Workflow:

  • Simulant Exposure: Immerse polymer coupons (2x2 cm) in simulants (Distilled Water, 10% Ethanol, Olive Oil) at 37°C for 72 hours.

  • Extraction:

    • Aliquot 1 mL of simulant.[1]

    • For oil simulants: Liquid-liquid extraction with Acetonitrile.[1]

  • Derivatization (For GC-MS):

    • Since DPP (metabolite) is acidic, it must be methylated.[1]

    • Add Diazomethane or TMS-diazomethane to the extract.[1] Incubate 30 min.

  • Analysis:

    • Target Ion (DPP Methyl Ester): m/z 264.[1]

    • Target Ion (Parent DPO): m/z 362.

  • Calculation:

    
    [1]
    

References

  • World Health Organization (WHO). (2020).[1] Safety Evaluation of Certain Food Additives: 2-Ethylhexyl Diphenyl Phosphate. WHO Food Additives Series.[1] Link[1]

  • Wei, G. L., et al. (2015).[1] "Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure." Environmental Pollution, 196, 29-46.[1] Link

  • Lanxess Corporation. (2022).[1] Disflamoll® DPO: Technical Information and Application Guide. Link

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 2-Ethylhexyl diphenyl phosphate.[1][2][8][9] Link[1]

  • Mendelsohn, E., et al. (2016).[1] "Biomarker of exposure to the flame retardant Triphenyl Phosphate: Diphenyl Phosphate." Environment International.[1] Link

Disclaimer: This protocol is for research and development purposes. Always consult the Safety Data Sheet (SDS) for 2-Ethylhexyl Diphenyl Phosphate before handling.

Sources

Method

Formulation of diphenyl phosphate-based flame retardant additives

An Application Guide to the Formulation of Diphenyl Phosphate-Based Flame Retardant Additives Introduction: Addressing the Challenge of Polymer Flammability The widespread application of polymeric materials in sectors ra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Formulation of Diphenyl Phosphate-Based Flame Retardant Additives

Introduction: Addressing the Challenge of Polymer Flammability

The widespread application of polymeric materials in sectors ranging from electronics and construction to transportation is a testament to their versatility and performance. However, their inherent organic nature presents a significant fire hazard, limiting their use where stringent safety standards are paramount.[1] For decades, the industry relied heavily on halogenated compounds to impart flame retardancy. While effective, growing environmental and health concerns have necessitated a shift towards safer, more sustainable alternatives.[2][3]

Among the most promising halogen-free solutions are organophosphorus flame retardants. This guide focuses specifically on diphenyl phosphate (DPHP) and its derivatives, a class of additives renowned for their efficiency and versatile mechanisms of action.[4][5] Unlike many flame retardants that operate primarily in a single phase, diphenyl phosphates exert their influence in both the solid (condensed) phase and the gas phase during combustion. This dual-phase activity makes them highly effective at disrupting the fire triangle—heat, fuel, and oxygen.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists. It moves beyond simple procedural lists to explain the fundamental chemistry, causality behind experimental choices, and the intricate relationship between molecular structure and flame-retardant performance. We will explore the synthesis of these additives, their incorporation into polymer matrices, and the critical techniques required to characterize their efficacy, providing a robust framework for developing next-generation fire-safe materials.

Chapter 1: The Chemistry and Mechanism of Diphenyl Phosphate Flame Retardants

A foundational understanding of the flame retardant's chemical nature and its behavior under thermal stress is critical for effective formulation.

Chemical Structure and Core Properties

Diphenyl phosphate (DPHP), with the chemical formula (C₆H₅O)₂PO₂H, is an aryl phosphate ester. It is a solid at room temperature with a melting point of approximately 67-70°C.[8] DPHP is not only used as a flame retardant itself but is also a primary and stable metabolite of other widely used organophosphate esters, such as triphenyl phosphate (TPHP) and bisphenol A bis(diphenyl phosphate) (BDP).[8][9] This metabolic stability underscores its environmental persistence and relevance in toxicological studies.[9]

The Dual-Phase Flame Retardant Mechanism

The efficacy of diphenyl phosphate-based additives stems from their ability to interrupt the combustion cycle at multiple points. Upon heating, they decompose and act simultaneously in the condensed phase (the solid polymer) and the gas phase (the flame).

  • Condensed-Phase Action (Char Formation): During pyrolysis, DPHP and its derivatives decompose to form phosphoric acid and subsequently polyphosphoric acid.[8][10] These acids are powerful dehydrating agents that catalyze the crosslinking and charring of the polymer backbone.[6][11] This process creates a thermally stable, insulating layer of carbonaceous char on the material's surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile gases that fuel the fire.[10][12]

  • Gas-Phase Action (Flame Inhibition): Simultaneously, the thermal decomposition of the organophosphate releases volatile, phosphorus-containing radical species (such as PO• and HPO) into the gas phase.[6][7][13] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction in the flame.[6] By terminating these chain reactions, the phosphorus radicals cool the flame and inhibit its chemistry, effectively extinguishing the fire.[7]

The synergy between these two mechanisms is the cornerstone of the high performance of phosphorus-based flame retardants.

G cluster_0 Combustion Cycle cluster_1 Flame Retardant Intervention cluster_2 Condensed Phase Action cluster_3 Gas Phase Action Polymer Polymer Matrix Volatiles Flammable Volatiles (Fuel) Polymer->Volatiles Heat Heat Source Heat->Polymer Pyrolysis Flame Flame (H•, OH• Radicals) Volatiles->Flame Fuel Supply Flame->Heat Heat Feedback FR Diphenyl Phosphate (DPHP) Polyphosphoric Polyphosphoric Acid FR->Polyphosphoric Decomposes PO_radicals PO•, HPO Radicals FR->PO_radicals Decomposes Char Protective Char Layer Char->Heat Insulates Polymer Char->Volatiles Blocks Fuel Release Polyphosphoric->Char Promotes PO_radicals->Flame Quenches Radicals

Caption: Dual-phase mechanism of diphenyl phosphate flame retardants.

Chapter 2: Synthesis and Formulation Protocols

While DPHP can be used directly, superior performance is often achieved by synthesizing higher molecular weight or reactive derivatives that offer better thermal stability and compatibility with the host polymer.

Protocol: Synthesis of Bisphenol A Bis(diphenyl phosphate) (BDP)

BDP is an oligomeric phosphate ester widely used in engineering plastics like polycarbonate (PC) and its blends.[14][15] Its higher molecular weight compared to TPHP or DPHP reduces plasticization, helping to maintain the mechanical properties of the host polymer. This protocol describes a typical transesterification synthesis.

Rationale: Transesterification is a common and effective method for producing aryl phosphates. The reaction involves the exchange of an alkoxy or aryloxy group of an ester with that of an alcohol or phenol. Using a catalyst like magnesium chloride facilitates the reaction at elevated temperatures.

Materials:

  • Triphenyl phosphate (TPP)

  • Bisphenol A (BPA)

  • Magnesium chloride (MgCl₂) or other suitable catalyst

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet/outlet

Step-by-Step Methodology:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a condenser, and a gas inlet for purging with nitrogen. An inert atmosphere is crucial to prevent oxidation at high temperatures.

  • Charging Reagents: Charge the reactor with triphenyl phosphate and bisphenol A. A typical molar ratio is slightly above 2:1 (TPP:BPA) to ensure complete conversion of the BPA hydroxyl groups.

  • Catalyst Addition: Add the catalyst (e.g., MgCl₂) to the mixture. The catalyst loading is typically low, in the range of 0.05-0.2% by weight of the reactants.

  • Inerting: Purge the reactor with dry nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Reaction: Begin heating the mixture with constant stirring. The reaction is typically carried out at a temperature between 180°C and 240°C. Phenol is generated as a byproduct and will begin to distill off.

  • Vacuum Application: Once the reaction temperature is reached and phenol distillation begins, gradually apply a vacuum to the system. This helps to drive the reaction to completion by removing the phenol byproduct, in accordance with Le Châtelier's principle.

  • Monitoring Completion: The reaction is monitored by tracking the amount of phenol collected. The reaction is considered complete when the rate of phenol distillation significantly decreases and approaches the theoretical amount. This can take several hours.

  • Purification: After the reaction is complete, the crude BDP product is purified. This typically involves vacuum distillation to remove any remaining unreacted TPP and residual phenol, yielding the final BDP product.

Protocol: Formulation via Melt Blending

Melt blending using a twin-screw extruder is the industry-standard method for incorporating additives like DPHP or BDP into thermoplastic polymers.

Rationale: The intense shearing and mixing action of a co-rotating twin-screw extruder ensures a homogeneous dispersion of the flame retardant additive throughout the polymer matrix, which is essential for consistent performance.

Equipment:

  • Drying oven

  • Gravimetric feeders

  • Co-rotating twin-screw extruder

  • Water bath for cooling the extrudate strand

  • Pelletizer

Step-by-Step Methodology:

  • Material Drying: Dry the polymer pellets (e.g., PC/ABS) and the flame retardant powder/pellets in a drying oven. This step is critical, especially for moisture-sensitive polymers like PC, to prevent hydrolytic degradation during processing. Typical drying conditions for PC/ABS are 80-100°C for 4 hours.

  • Feeder Calibration: Calibrate the gravimetric feeders for both the polymer and the flame retardant to ensure the desired weight percentage (wt%) is accurately delivered to the extruder.

  • Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. The profile should be chosen to ensure the polymer is fully melted but not degraded. For a PC/ABS blend, a typical profile might range from 220°C in the feed zone to 250°C at the die.

  • Melt Compounding: Start the extruder at a set screw speed (e.g., 200-400 RPM). Simultaneously feed the dried polymer and flame retardant from the hoppers into the main feed throat of the extruder.

  • Strand Cooling and Pelletizing: The molten polymer strand exits the extruder die and is immediately quenched in a water bath. The cooled, solidified strand is then fed into a pelletizer, which cuts it into uniform pellets.

  • Sample Collection: Collect the flame-retardant polymer pellets for subsequent analysis and molding into test specimens.

Caption: Workflow for melt blending formulation.

Example Formulation Data

The loading level of the flame retardant is a critical variable. Higher loadings generally improve flame retardancy but can negatively impact mechanical properties and cost.

Formulation IDPolymer MatrixFlame RetardantFR Loading (wt%)Target UL-94 Rating
REF-PC/ABSPC/ABS (70/30)None0V-2 / HB
PC/ABS-BDP15PC/ABS (70/30)BDP15V-0
REF-EPEpoxy ResinNone0Fail
EP-DPOHEpoxy ResinDPO-H10 (0.5% P)V-0

Data synthesized from typical values reported in literature.[13][16]

Chapter 3: Characterization and Performance Evaluation

Rigorous characterization is essential to validate the synthesis, understand the thermal behavior, and quantify the flame-retardant performance of the formulated materials.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It is used to determine the thermal stability of the additive and the final polymer composite.

Protocol:

  • Place a small, known mass (5-10 mg) of the sample into a TGA crucible (e.g., alumina).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) to create an inert atmosphere.

  • Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min).

  • Record the mass loss as a function of temperature.

  • Analysis: Determine the onset of decomposition (e.g., Td5%, the temperature at which 5% mass loss occurs) and the percentage of char residue at a high temperature (e.g., 700°C). A higher Td5% indicates better thermal stability, and a higher char yield is indicative of effective condensed-phase action.[17][18]

Flammability Testing

Limiting Oxygen Index (LOI) - ASTM D2863: Principle: LOI determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value signifies better flame retardancy.[19]

Protocol:

  • Mount a standard-sized specimen vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignite the top of the specimen with a pilot flame.

  • Observe if the specimen continues to burn after the ignition source is removed.

  • Adjust the oxygen concentration in successive trials until the minimum concentration that supports combustion is found. This value is the LOI.

UL-94 Vertical Burn Test: Principle: This test classifies the flammability of a material based on its self-extinguishing characteristics after exposure to a flame. The highest classification is V-0.[19]

Protocol:

  • Mount a standard rectangular bar specimen vertically.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately re-apply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t2) and the afterglow time.

  • Note whether any flaming drips ignite a cotton patch placed below the specimen.

  • Classification (Simplified):

    • V-0: No specimen burns for more than 10 seconds after either flame application; total afterflame time for 5 specimens is <50 seconds; no flaming drips ignite the cotton.

    • V-1: No specimen burns for more than 30 seconds; total afterflame time for 5 specimens is <250 seconds; no flaming drips ignite the cotton.

    • V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.

Cone Calorimetry - ASTM E1354

Principle: The cone calorimeter is one of the most powerful bench-scale tools for fire testing. It measures key fire-behavior parameters by subjecting a sample to a constant heat flux.[2]

Protocol:

  • Place a 100x100 mm plaque of the material on a load cell and expose it to a specific level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater.

  • A spark igniter ignites the flammable gases that pyrolyze from the sample surface.

  • An exhaust system collects all combustion products, and sensors continuously measure parameters like oxygen concentration and mass flow rate.

  • Key Outputs:

    • Time to Ignition (TTI): Time until the sample ignites.

    • Heat Release Rate (HRR): The most important parameter, indicating the intensity of the fire. The Peak Heat Release Rate (pHRR) is a critical indicator of fire hazard.

    • Total Heat Release (THR): The total energy released during combustion.

    • Mass Loss Rate (MLR): The rate at which the sample loses mass.

    • Effective flame retardants will significantly reduce the pHRR and THR.

Caption: Comprehensive characterization workflow for FR polymers.

Chapter 4: Data Interpretation and Troubleshooting

Correlating Structure, Formulation, and Performance

The ultimate goal is to establish a clear relationship between the formulation and the final fire safety performance.

PropertyNeat Polymer (e.g., PC/ABS)FR Polymer (e.g., PC/ABS + 15% BDP)Rationale for Change
UL-94 Rating V-2 / FailsV-0 Effective flame inhibition and charring prevent sustained combustion.
LOI (%) ~25>30 The FR additive requires a higher oxygen environment to support burning.
pHRR (kW/m²) High (~800)Low (~400) The char layer insulates the fuel source, and gas phase inhibition reduces combustion efficiency.
Char Yield (%) Low (<10%)High (>20%) The phosphorus additive actively promotes the formation of a stable char.
Td5% (°C) ~400°C~370°C The FR may decompose at a lower temperature, initiating degradation of the system earlier.[18]
Tg (°C) ~120°C~105°C The additive can have a plasticizing effect, reducing the glass transition temperature.[13]
Common Challenges and Solutions
  • Challenge: Significant reduction in mechanical properties (e.g., impact strength, heat distortion temperature) or thermal stability (Td5%).

    • Cause: The flame retardant acts as a plasticizer, disrupting the polymer chains. Simple, low-molecular-weight phosphates are more prone to this.[13][18]

    • Solution: Utilize higher molecular weight oligomeric flame retardants like BDP.[16] Alternatively, synthesize a reactive flame retardant that possesses functional groups (e.g., hydroxyl or amine groups) allowing it to be chemically incorporated into the polymer backbone, making it a permanent part of the structure.[20][21]

  • Challenge: Inconsistent flame retardant performance across a batch.

    • Cause: Poor dispersion of the additive within the polymer matrix. This can lead to areas with low FR concentration that act as ignition points.

    • Solution: Optimize the melt blending process. Adjust the screw design, screw speed, and temperature profile of the extruder to increase shear and improve distributive and dispersive mixing. Ensure all components are thoroughly dried before processing.

Conclusion

The formulation of diphenyl phosphate-based flame retardants is a multi-faceted discipline that marries synthetic chemistry with polymer processing and materials science. Their dual-phase mechanism of action provides a powerful route to achieving high levels of fire safety in a wide range of polymers. Success, however, is not merely a matter of adding a percentage of an additive; it requires a deliberate approach. By understanding the underlying chemical mechanisms, selecting or designing the appropriate phosphate structure, and carefully controlling formulation and processing parameters, researchers can overcome common challenges like property degradation. The protocols and characterization workflows detailed in this guide provide a robust framework for the systematic development and validation of effective, halogen-free flame retardant systems, paving the way for safer and more advanced materials.

References

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  • MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Available at: [Link]

  • PubMed. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PubMed. Available at: [Link]

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  • Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Industrial Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). The flame-retardant mechanism of diphenyl phosphorus oxide-triethoxysilane/epoxy resin (DPPO-TES/EP). ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. MDPI. Available at: [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK. Available at: [Link]

  • Wiley Online Library. (2023). Phosphorus-Based Polymeric Flame Retardants – Recent Advances and Perspectives. Wiley Online Library. Available at: [Link]

  • OECD. (n.d.). DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. OECD. Available at: [Link]

  • Plastics Today. (2022). New Flame-Retardant Additives and Characterization Techniques. Plastics Today. Available at: [Link]

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  • Google Patents. (n.d.). METHOD OF PREPARING FLAME RETARDANTS CONTAINING PHOSPHORUS AND THEIR USE IN POLYMER COMPOSITIONS. Google Patents.
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  • National Center for Biotechnology Information. (2023). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. PMC. Available at: [Link]

  • MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available at: [Link]

  • MDPI. (2021). Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. MDPI. Available at: [Link]

  • ScienceDirect. (n.d.). New reactive, halogen-free flame retardant system for epoxy resins. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of novel flame retardant polyurethanes containing designed phosphorus units. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Flame Retardant Coatings: Additives, Binders, and Fillers. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC. Available at: [Link]

  • ACS Symposium Series. (2008). Chapter 13: Thermal and Fire Performance of Flame-Retarded Epoxy Resin: Investigating Interaction Between Resorcinol Bis(Diphenyl Phosphate) and Epoxy Nanocomposites. ACS Publications. Available at: [Link]

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Sources

Application

Application Notes and Protocols for the Analysis of Diphenyl Phosphate in Complex Matrices

Introduction: The Analytical Challenge of Diphenyl Phosphate Diphenyl phosphate (DPP) is an organophosphorus compound of significant environmental and toxicological interest. It is a primary metabolite of the widely used...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Diphenyl Phosphate

Diphenyl phosphate (DPP) is an organophosphorus compound of significant environmental and toxicological interest. It is a primary metabolite of the widely used flame retardant and plasticizer, triphenyl phosphate (TPP), and is also used in various industrial applications.[1][2][3] Its presence in environmental matrices such as water and soil, as well as in biological samples like urine and blood, is an indicator of exposure to its parent compounds and poses potential health risks.[4][5][6] The analysis of DPP in these complex matrices is challenging due to its low concentrations and the presence of numerous interfering substances that can mask its signal and affect the accuracy of quantification.[7][8][9]

Effective sample preparation is therefore a critical and often rate-limiting step in the analytical workflow for DPP. The primary objectives of sample preparation are to isolate DPP from the matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[4][10][11][12] This document provides a detailed guide to three robust sample preparation techniques for the analysis of DPP in various complex matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE) for Diphenyl Phosphate

Solid-phase extraction is a highly selective and versatile technique for the purification and concentration of analytes from a liquid sample.[13][14] The choice of the solid sorbent is paramount and is dictated by the physicochemical properties of the analyte and the matrix. For diphenyl phosphate, which is an acidic compound, a mixed-mode anion exchange sorbent can be particularly effective, especially in biological matrices like urine.[4]

Principle of Mixed-Mode Anion Exchange SPE for DPP

This technique combines reversed-phase and anion-exchange retention mechanisms. The sorbent typically contains both hydrophobic (e.g., C8 or C18) and anion-exchange (e.g., quaternary amine) functional groups. At an appropriate pH, DPP will be negatively charged and can be retained by the anion-exchange sites, while the hydrophobic portion of the molecule interacts with the reversed-phase functional groups. This dual retention mechanism provides enhanced selectivity for DPP, allowing for the efficient removal of neutral and basic interferences.

Protocol: SPE of DPP from Human Urine

This protocol is adapted from a validated method for the analysis of DPP in human urine.[4]

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX or similar)

  • Urine sample

  • Internal Standard (e.g., isotope-labeled DPP)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Acetonitrile (HPLC grade)

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw the urine sample to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Transfer 1 mL of urine to a centrifuge tube.

    • Add the internal standard solution.

    • Vortex briefly.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges sequentially with:

      • 3 mL of methanol

      • 3 mL of deionized water

    • Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% ammonium hydroxide in deionized water to remove acidic interferences.

    • Wash the cartridge with 3 mL of methanol to remove neutral and basic interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the DPP from the cartridge with 2 mL of 2% formic acid in acetonitrile into a clean collection tube.

    • Apply a gentle vacuum to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

    • Vortex and transfer to an autosampler vial.

Data Presentation: Expected Performance
ParameterExpected ValueReference
Recovery72-76%[4]
Method Detection Limit (MDL)204 pg/mL[4]
Workflow Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Vortex1 Vortex IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (5% NH4OH) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute (2% Formic Acid in ACN) Dry->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) workflow for DPP analysis in urine.

Liquid-Liquid Extraction (LLE) for Diphenyl Phosphate

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[15][16][17] The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting the pH of the aqueous phase.

Principle of LLE for DPP

Diphenyl phosphate is an acidic compound. By adjusting the pH of the aqueous sample to be acidic (e.g., pH 2-3), the ionization of the phosphate group is suppressed, making the molecule more neutral and thus more soluble in a nonpolar organic solvent. This allows for its selective extraction from the aqueous matrix into the organic phase, leaving behind more polar interferences.

Protocol: LLE of DPP from Water Samples

This protocol is a general procedure based on established EPA methods for organophosphorus compounds.[18]

Materials:

  • Water sample

  • Internal Standard (e.g., isotope-labeled DPP)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM) or a mixture of DCM and hexane (e.g., 15% DCM in hexane)[18]

  • Anhydrous sodium sulfate

  • Separatory funnel (2 L)

  • Evaporation apparatus (e.g., rotary evaporator or nitrogen evaporator)

  • Hexane (HPLC grade)

Procedure:

  • Sample Pre-treatment:

    • Measure 1 L of the water sample into a 2 L separatory funnel.

    • Add the internal standard solution.

    • Adjust the pH of the sample to ≤ 2 with concentrated HCl or H₂SO₄.

  • Extraction:

    • Add 60 mL of DCM (or DCM/hexane mixture) to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of the organic solvent, combining the extracts.

  • Drying:

    • Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Solvent Exchange:

    • Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or nitrogen evaporator.

    • Perform a solvent exchange into hexane by adding hexane and continuing the evaporation. The final volume should be adjusted to 1 mL.[18]

  • Analysis:

    • Transfer the final extract to an autosampler vial for GC-MS or LC-MS analysis.

Data Presentation: Key Considerations
ParameterConsiderationRationale
pH AdjustmentCritical for good recoverySuppresses ionization of DPP, increasing its solubility in the organic solvent.
Solvent ChoiceDichloromethane or DCM/HexaneEfficiently extracts organophosphorus compounds.[18]
Emulsion FormationPotential issueCan be minimized by gentle initial mixing and breaking with techniques like centrifugation or adding salt.
Workflow Visualization

LLE_Workflow start Water Sample (1L) add_is Add Internal Standard start->add_is adjust_ph Adjust pH to <= 2 add_is->adjust_ph add_solvent Add Organic Solvent (e.g., DCM) adjust_ph->add_solvent extract Shake and Separate Layers (3x) add_solvent->extract collect_organic Collect Organic Layer extract->collect_organic dry Dry with Sodium Sulfate collect_organic->dry concentrate Concentrate and Solvent Exchange to Hexane dry->concentrate analysis GC or LC Analysis concentrate->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for DPP analysis.

QuEChERS for Diphenyl Phosphate in Solid Matrices

The QuEChERS method is a streamlined approach that has gained popularity for the analysis of pesticides and other contaminants in food and environmental matrices.[19][20][21][22][23] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.

Principle of QuEChERS for DPP

The initial extraction with acetonitrile separates DPP from the bulk of the solid matrix. The addition of salts (e.g., magnesium sulfate and sodium chloride) induces phase separation between the aqueous and organic layers, driving the DPP into the acetonitrile. The subsequent d-SPE step uses a combination of sorbents to remove specific interferences. For an acidic analyte like DPP, a primary secondary amine (PSA) sorbent can be used to remove organic acids and other polar interferences, while C18 can remove nonpolar interferences.

Protocol: QuEChERS for DPP in Soil or Food Samples

This is a general protocol that can be adapted for various solid matrices.

Materials:

  • Homogenized solid sample (e.g., soil, fruit, vegetable)

  • Internal Standard

  • Acetonitrile (containing 1% acetic acid)[20]

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)[20]

  • d-SPE tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge and centrifuge tubes (50 mL)

Procedure:

  • Sample Pre-treatment and Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to rehydrate the matrix.[21][24]

    • Add the internal standard.

    • Add 15 mL of acetonitrile (with 1% acetic acid).

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18.

    • Shake for 30 seconds.

    • Centrifuge at >3000 g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

    • The extract may be analyzed directly or after solvent exchange if required for the analytical instrument.

Data Presentation: Sorbent Selection
SorbentTarget InterferencesRationale for DPP Analysis
PSAOrganic acids, fatty acids, sugarsRemoves acidic interferences that could co-elute with DPP.
C18Nonpolar interferences (e.g., lipids)Removes fats and other nonpolar compounds that can contaminate the analytical system.
GCB (Graphitized Carbon Black)Pigments, sterolsUse with caution as it may retain planar molecules like DPP.
Workflow Visualization

QuEChERS_Workflow start Homogenized Sample add_is Add Internal Standard & Acetonitrile start->add_is shake1 Shake (1 min) add_is->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA/C18) supernatant->dspe shake3 Shake (30 sec) dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS workflow for DPP analysis in solid matrices.

Conclusion: Selecting the Appropriate Technique

The choice of the most suitable sample preparation technique for diphenyl phosphate analysis depends on several factors, including the nature of the matrix, the required detection limits, available equipment, and sample throughput needs.

  • SPE is highly recommended for complex aqueous matrices like urine, offering excellent selectivity and concentration capabilities.

  • LLE is a robust and cost-effective method for cleaner water samples, although it can be more labor-intensive and use larger volumes of organic solvents.

  • QuEChERS is an efficient and high-throughput method for solid matrices like soil and food, significantly reducing sample preparation time.

Validation of the chosen method is crucial to ensure accuracy, precision, and reliability of the analytical results. This includes assessing recovery, matrix effects, and method detection limits with appropriate quality control samples.

References

  • U.S. Environmental Protection Agency. (1998). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
  • U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
  • Jansson, C., & Nilsson, U. (2001). Development of a microporous membrane liquid-liquid extractor for organophosphate esters in human blood plasma: identification of triphenyl phosphate and octyl diphenyl phosphate in donor plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 157–164.
  • Tan, G. H., & Li, H. (2010). Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrices. Journal of Chromatography B, 878(17-18), 1216-1225.
  • U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC.
  • UCT, Inc. (2014). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction.
  • ChemicalBook. Diphenyl phosphate.
  • Chem-Impex. Diphenyl phosphate.
  • Exposome-Explorer. Diphenyl phosphate (DPP) (Compound).
  • Cooper, E. M., Covaci, A., van Nuijs, A. L., Webster, T. F., & Stapleton, H. M. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 401(7), 2123–2132.
  • Santa Cruz Biotechnology. Diphenyl phosphate.
  • Tan, G. H., & Li, H. (2010). Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrice. Journal of Chromatography B, 878(17-18), 1216-25. Retrieved from [Link]

  • PubChem. Diphenyl phosphate.
  • Jayatilaka, A., Restrepo, P., Williams, B., Halden, R. U., & Calafat, A. M. (2017). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1040, 200–206.
  • Agilent Technologies. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Capillary Column.
  • Mohamed, H. M., Salau, A. O., & Abdalla, M. A. (2023). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Critical Reviews in Analytical Chemistry, 53(4), 906-927. Retrieved from [Link]

  • Mohamed, H. M., Salau, A. O., & Abdalla, M. A. (2023). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Critical reviews in analytical chemistry, 53(4), 906–927.
  • Jansson, C., & Nilsson, U. (2001). Development of a microporous membrane liquid-liquid extractor for organophosphate esters in human blood plasma: Identification of triphenyl phosphate and octyl diphenyl phosphate in donor plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 157-164. Retrieved from [Link]

  • Funk, S. E., Drover, D. R., Lick, J. L., Goss, G. G., & Alessi, D. S. (2019). Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity. Journal of contaminant hydrology, 221, 56–63. Retrieved from [Link]

  • Chen, Y. L., Chen, Y. W., Chen, C. Y., & Chen, C. Y. (2023). Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. Frontiers in public health, 11, 1188334.
  • Lehotay, S. J. (2005). Quick, easy, cheap, effective, rugged and safe (QuEChERS) approach for determining pesticide residues. In Methods in Biotechnology (Vol. 19, pp. 239-261). Humana Press.
  • Funk, S. E., Drover, D. R., Lick, J. L., Goss, G. G., & Alessi, D. S. (2019). Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity. Journal of contaminant hydrology, 221, 56–63.
  • Restek Corporation. Determining Pesticides in Dietary Supplements with QuEChERS Extraction, Cartridge SPE, and GCxGC-TOFMS.
  • Hoffman, K., Butt, C. M., Chen, A., Lim, T., Stapleton, H. M., & Daniels, J. L. (2017). Associations between urinary diphenyl phosphate and thyroid function. Environment international, 101, 172–178.
  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Souto, E. B., & Fangueiro, J. F. (2020). Materials for Solid-Phase Extraction of Organic Compounds. Materials, 13(15), 3289.
  • Pirro, V., Gionfriddo, E., & Pawliszyn, J. (2022). Evaluation of different QuEChERS-based methods for the extraction of polar emerging contaminants from soil. AperTO.
  • Thermo Fisher Scientific. Solid Phase Extraction Guide.
  • Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique.
  • Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis.
  • Dodder, N. G., Maruya, K. A., Ferguson, P. L., & Hinton, D. E. (2021). A QuEChERS-based method for targeted and non-targeted analysis of trace organic contaminants in biological samples. eScholarship, University of California.
  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Majors, R. E. (2007). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International, 20(11), 10-18.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing catalyst deactivation of diphenyl phosphate in continuous flow reactions

Topic: Preventing Catalyst Deactivation in Continuous Flow ROP & Esterification Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Flow Chemistry Division Introduction: The Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Catalyst Deactivation in Continuous Flow ROP & Esterification

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Flow Chemistry Division

Introduction: The Stability Paradox

Welcome to the technical support hub for Diphenyl Phosphate (DPP) catalysis. You are likely here because your continuous flow conversion rates are drifting downward, or your backpressure is spiking unpredictably.

DPP is a robust Brønsted acid organocatalyst, widely favored for the Ring-Opening Polymerization (ROP) of lactones (e.g.,


-valerolactone, 

-caprolactone) and transesterifications. Unlike metal catalysts, it is non-toxic and environmentally benign. However, in continuous flow, DPP exhibits a "Stability Paradox": it is chemically stable but kinetically fragile .

In flow systems, "deactivation" rarely means the DPP molecule itself has decomposed. Instead, it usually indicates one of three failure modes:

  • Neutralization: Trace bases or moisture in the feedstock are killing the active proton.

  • Phase Collapse: The catalyst has precipitated (fouling), altering local stoichiometry.

  • Leaching: (If immobilized) The active species is washing off the support.

This guide provides the protocols to diagnose and resolve these specific failure modes.

Module 1: Chemical Deactivation (The "Invisible" Killer)

Symptom: Reaction starts with high conversion (>95%) but steadily degrades over 2–4 hours despite constant flow rates. Diagnosis: Feedstock contamination.[1]

DPP operates via an Activated Monomer Mechanism (AMM) . It relies on a delicate hydrogen-bonding equilibrium. Even ppm-levels of water or basic impurities (amines from monomer synthesis) will shift this equilibrium or permanently neutralize the acid. In batch, you dry everything once. In flow, your feedstock reservoirs are continuously exposed to the atmosphere or degrading over time.

Troubleshooting Protocol: The "Guard Column" Strategy

Do not rely solely on pre-drying solvents. You must implement an active filtration system inline.

Step-by-Step Implementation:

  • Feedstock Analysis: Perform a Karl Fischer (KF) titration on your monomer feed.

    • Target:

      
       water for ROP applications.
      
    • Critical Threshold:

      
       will cause noticeable chain-end termination and catalyst inhibition.
      
  • Acid-Base Validation: Dissolve 100 mg of monomer in 1 mL neutral water/methanol; measure pH. If pH > 7.5, basic impurities are neutralizing your DPP.

  • The Guard Column Solution: Install a packed bed of activated Molecular Sieves (3Å or 4Å) and basic alumina before the reactor inlet.

Visualizing the Guard System

GuardColumnSetup cluster_feed Feedstock Zone cluster_guard Inline Purification (The Fix) Monomer Monomer Reservoir (Under Argon) PumpA Pump A Monomer->PumpA Catalyst DPP Solution (Toluene) Reactor Flow Reactor (Coil/Chip) Catalyst->Reactor Fresh Catalyst Guard Guard Column (Activated 4Å Sieves) PumpA->Guard Wet Monomer Guard->Reactor Dry Monomer (<10ppm H2O) BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Figure 1: Integration of an inline guard column to strip moisture before it contacts the DPP catalyst.

Module 2: Physical Deactivation (Fouling & Solubility)

Symptom: Backpressure (BPR) spikes; conversion drops erratically; white residue visible in tubing. Diagnosis: Solubility limit exceedance (Precipitation).

DPP is a solid (mp 62–66°C).[2][3] While soluble in aromatic solvents (Toluene, Benzene), it has poor solubility in non-polar aliphatics (Hexane) and can crystallize if the reaction creates a polarity shift (e.g., as polymer chains grow, the solution viscosity and polarity change).

Solubility & Compatibility Data
Solvent SystemDPP Solubility (25°C)Risk LevelNotes
Toluene HighLowRecommended. Standard for ROP.
Dichloromethane HighLowGood solubility, but low boiling point limits T-range.
THF ModerateMediumCan compete for H-bonding (ether oxygen), slowing kinetics.
Hexane/Heptane Very LowCritical Do not use. Will cause immediate clogging.
Methanol/Water Low/InsolubleCritical Causes hydrolysis and deactivation.
Troubleshooting Protocol: Thermal Hydraulic Management
  • Temperature Floor: Ensure your reactor and all downstream tubing (up to the BPR) are heated above 30°C. DPP can crystallize in cold spots.

  • Solvent Bridging: If you must use a non-polar monomer, add 10-15% co-solvent (DCM or Toluene) to maintain DPP solubility.

  • System Flush: If clogging occurs, do not flush with water. Flush with hot Toluene (60°C) or Acetone .

Module 3: Heterogeneous Systems (Immobilized DPP)

Symptom: Gradual loss of activity over days; product contains phosphate residues. Diagnosis: Leaching or Pore Blocking.

If you are using DPP immobilized on a resin (e.g., polystyrene-supported) or trapped in a porous matrix:

  • Leaching Check: Run pure solvent through the catalyst bed at operating temperature. Collect the effluent and analyze via 31P NMR .

    • Result: Any signal indicates the catalyst is detaching from the support.

    • Fix: Switch to a covalently bonded catalyst or lower the solvent polarity.

  • Pore Blocking: Polymerization reactions (ROP) within a porous catalyst bead can trap polymer chains inside the pores ("entanglement"), physically blocking access to active sites.

    • Fix: For ROP, Homogeneous Flow is superior. If you must use packed beds, use low-loading resins with large pore diameters (>300 Å) to allow polymer diffusion.

Frequently Asked Questions (FAQ)

Q1: Can I recycle the DPP catalyst in a homogeneous flow setup?

  • Technically Yes, Practically No. Separating DPP from the polymer product usually requires precipitation of the polymer in cold methanol. The DPP remains in the methanol wash. Recovering and drying it for reuse is energy-intensive and risks introducing moisture. For pharmaceutical purity, single-pass use is standard.

Q2: My ROP reaction works in batch but fails in flow. Why?

  • Mixing Dynamics. In batch, you likely add the catalyst last. In flow, if the catalyst and monomer streams mix before they reach the heated zone, they may react prematurely at the T-mixer, leading to viscosity spikes and poor mixing.

  • Solution: Ensure the T-mixer is located immediately adjacent to the heated reactor zone, or use a "segmented flow" approach if viscosity is high.

Q3: What is the maximum operating temperature for DPP?

  • DPP boils/degrades around 280°C, but for organocatalysis, you should stay below 100°C . Above this, thermal transesterification (back-biting) becomes dominant, broadening your polymer's molecular weight distribution (PDI) and reducing control.

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific issue quickly.

TroubleshootingTree Start Start: Performance Drop CheckPressure Is Backpressure Increasing? Start->CheckPressure YesPressure Yes: Physical Blockage CheckPressure->YesPressure High Delta P NoPressure No: Chemical Deactivation CheckPressure->NoPressure Stable P Precip Catalyst Precipitation? (Check Solvent) YesPressure->Precip Viscosity Polymer Viscosity? (Dilute Feed) YesPressure->Viscosity WaterCheck Check Feed Moisture (Karl Fischer) NoPressure->WaterCheck BaseCheck Check Monomer pH (Basic Impurities) NoPressure->BaseCheck

Figure 2: Diagnostic logic for isolating catalyst failure modes.

References

  • Organocatalysis in Flow: Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link

  • DPP in ROP: Makiguchi, K., Satoh, T., & Kakuchi, T. (2011). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization. Macromolecules. Link

  • Deactivation Mechanisms: Movsisyan, M., et al. (2016). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo Compounds. Chemistry – A European Journal. Link

  • Solubility Data: National Institute of Standards and Technology (NIST). Diphenyl Phosphate Properties. Link

Sources

Optimization

Resolving co-elution issues in the HPLC analysis of diphenyl phosphate

Welcome to the technical support center for the HPLC analysis of diphenyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of diphenyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving common analytical challenges, with a primary focus on co-elution issues.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC analysis of diphenyl phosphate, offering quick solutions to prevalent issues.

Q1: My diphenyl phosphate peak is co-eluting with an unknown impurity. What is the first thing I should try?

A1: The most straightforward initial step is to adjust the mobile phase strength. In reversed-phase HPLC, which is commonly used for diphenyl phosphate analysis, you can increase the aqueous component of your mobile phase (e.g., water) to increase the retention time of both your analyte and the impurity.[1] This may provide enough separation for accurate quantification. Conversely, if the impurity elutes much later and you want to shorten the run time, you can increase the organic component (e.g., acetonitrile or methanol).[1]

Q2: I'm observing peak tailing with my diphenyl phosphate peak. What could be the cause?

A2: Peak tailing for an acidic compound like diphenyl phosphate can often be attributed to secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support.[2] Adding a small amount of an acidic modifier, such as phosphoric acid or formic acid, to your mobile phase can help to suppress the ionization of these silanol groups and improve peak shape.[3][4]

Q3: Can changing the organic solvent in my mobile phase resolve co-elution?

A3: Yes, changing the organic modifier can significantly alter the selectivity of your separation.[1] If you are using acetonitrile, switching to methanol, or vice versa, can change the elution order of closely eluting compounds. This is because different organic solvents have different selectivities for various analytes based on their chemical properties.

Q4: My retention times are drifting from one injection to the next. What should I check?

A4: Retention time drift can be caused by several factors. A primary cause is a change in the mobile phase composition.[5] Ensure your mobile phase is well-mixed and that there is no selective evaporation of the more volatile organic component.[6] Another common cause is a lack of column equilibration. Always ensure your column is thoroughly equilibrated with the mobile phase before starting your analytical run. Temperature fluctuations can also lead to retention time shifts, so using a column oven is highly recommended for stable retention times.[7]

Q5: I suspect my co-eluting peak is a related organophosphate impurity. What are some common impurities I should be aware of?

A5: Diphenyl phosphate itself can be a metabolite or degradation product of other organophosphate flame retardants like triphenyl phosphate (TPHP).[8][9][10] Commercial cresyl diphenyl phosphate products can also contain triphenyl phosphate and dicresyl phenyl phosphate as impurities.[11] Therefore, depending on the source of your sample, you might encounter these related compounds. Additionally, during synthesis, unreacted starting materials or by-products could be present.[12]

In-Depth Troubleshooting Guides for Co-elution

When simple adjustments are not sufficient, a more systematic approach is necessary to resolve co-elution. The following guides provide detailed strategies to tackle persistent separation challenges.

Guide 1: Systematic Mobile Phase Optimization

The mobile phase is often the most powerful tool for manipulating selectivity in reversed-phase HPLC.[1] This guide will walk you through a systematic approach to mobile phase optimization.

The Causality Behind Mobile Phase Optimization:

The separation of analytes in reversed-phase HPLC is governed by their partitioning between the nonpolar stationary phase and the polar mobile phase. By altering the mobile phase composition, you can influence this partitioning and, consequently, the retention time and selectivity of your separation. Key parameters to adjust are the organic solvent strength, the type of organic modifier, the pH of the aqueous phase, and the buffer concentration.

Experimental Protocol: Mobile Phase Scouting

  • Initial Conditions: Start with a common mobile phase for diphenyl phosphate analysis, such as a mixture of acetonitrile and water with 0.1% phosphoric acid.[3][4]

  • Varying Organic Content (Isocratic Elution):

    • Prepare a series of mobile phases with varying acetonitrile content (e.g., 40%, 50%, 60%).

    • Inject your sample with each mobile phase composition and observe the effect on the resolution between diphenyl phosphate and the co-eluting peak.

  • Switching Organic Modifier:

    • If varying the acetonitrile content does not provide adequate resolution, switch to methanol as the organic modifier.

    • Repeat the process of varying the organic content with methanol.

  • pH Adjustment:

    • Diphenyl phosphate is an acidic compound with a pKa of approximately 3.88.[8] Operating the mobile phase pH near the pKa can lead to peak splitting or broadening.[13]

    • It is generally recommended to work at a pH at least 1.5-2 units away from the pKa to ensure the analyte is in a single ionic form.

    • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 5.0) using a suitable buffer like phosphate or acetate. Note that phosphate buffers can precipitate in high concentrations of organic solvent.[14][15]

    • Analyze the impact of pH on the separation. Changes in pH can significantly affect the retention of ionizable impurities.[16]

  • Gradient Elution:

    • If isocratic elution fails to resolve the peaks, a gradient elution can be employed.[17]

    • Start with a shallow gradient (e.g., 30-70% acetonitrile over 20 minutes) and then adjust the gradient slope and duration to optimize the separation.

Data Presentation:

Mobile Phase CompositionRetention Time (Diphenyl Phosphate)Retention Time (Impurity)Resolution (Rs)
50% ACN / 50% Water + 0.1% H3PO45.2 min5.4 min0.8
40% ACN / 60% Water + 0.1% H3PO48.1 min8.5 min1.2
50% MeOH / 50% Water + 0.1% H3PO46.5 min6.3 min-0.6 (Elution order reversed)
50% ACN / 50% Water + 0.02M Phosphate Buffer pH 3.05.8 min6.5 min1.8

Troubleshooting Workflow for Mobile Phase Optimization

start Co-elution Observed step1 Adjust % Organic Solvent start->step1 step2 Change Organic Modifier (ACN <-> MeOH) step1->step2 No end_resolved Resolution Achieved step1->end_resolved Sufficient Resolution? Yes step3 Modify Mobile Phase pH step2->step3 No step2->end_resolved Sufficient Resolution? Yes step4 Implement Gradient Elution step3->step4 No step3->end_resolved Sufficient Resolution? Yes step4->end_resolved Sufficient Resolution? Yes end_not_resolved Proceed to Stationary Phase Optimization step4->end_not_resolved No

Caption: Systematic approach to mobile phase optimization.

Guide 2: Stationary Phase Selectivity

If mobile phase optimization does not yield the desired separation, changing the stationary phase is the next logical step.[18] Different stationary phases offer unique selectivities based on their chemical properties.

The Science of Stationary Phase Selectivity:

The choice of stationary phase is a critical factor in determining the selectivity of an HPLC separation.[1] While C18 columns are a common starting point for reversed-phase chromatography, alternative phases can provide different retention mechanisms, leading to improved resolution of co-eluting peaks.

Experimental Protocol: Column Screening

  • Standard C18 Column: Begin with a standard C18 column, which separates analytes primarily based on hydrophobicity.

  • Alternative Reversed-Phase Columns:

    • C8 Column: A C8 column is less retentive than a C18 and may provide different selectivity for moderately polar compounds.[19]

    • Phenyl-Hexyl Column: A phenyl-hexyl column offers pi-pi interactions in addition to hydrophobic interactions. This can be particularly effective for separating aromatic compounds like diphenyl phosphate from impurities that may have different aromatic character.[20]

    • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for polar analytes.[20]

  • HILIC Column (for very polar impurities): If the co-eluting impurity is significantly more polar than diphenyl phosphate, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option.[21] In HILIC, a polar stationary phase is used with a mobile phase high in organic content.

Data Presentation:

Stationary PhaseMobile PhaseResolution (Rs)Comments
C18 (5 µm, 4.6 x 150 mm)50% ACN / 50% Water + 0.1% H3PO40.8Poor resolution.
C8 (5 µm, 4.6 x 150 mm)45% ACN / 55% Water + 0.1% H3PO41.1Marginal improvement.
Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)50% ACN / 50% Water + 0.1% H3PO42.1Excellent resolution achieved.

Decision Tree for Stationary Phase Selection

start Mobile Phase Optimization Insufficient c18 Standard C18 Column start->c18 c8 C8 Column c18->c8 Try less hydrophobic phase phenyl Phenyl-Hexyl Column c8->phenyl Introduce alternative interactions resolved Resolution Achieved c8->resolved Success polar_embedded Polar-Embedded Column phenyl->polar_embedded Address polar interactions phenyl->resolved Success hilic HILIC Column polar_embedded->hilic For highly polar impurities polar_embedded->resolved Success hilic->resolved Success not_resolved Further Method Development Required hilic->not_resolved No Success

Caption: Selecting an alternative stationary phase.

Guide 3: Forced Degradation Studies for Impurity Identification

Understanding the nature of the co-eluting impurity is invaluable for targeted method development. Forced degradation studies can help to generate potential degradation products and confirm if the co-eluting peak is a degradant of diphenyl phosphate.[22][23]

The Rationale for Forced Degradation:

Forced degradation studies purposefully expose the drug substance to harsh conditions to accelerate its decomposition.[22][24] By analyzing the stressed samples, you can identify likely degradation products and develop a stability-indicating HPLC method that can separate the parent drug from these degradants.

Experimental Protocol: Stress Conditions

  • Prepare a stock solution of diphenyl phosphate.

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for 24 hours.[25]

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60°C for 24 hours.[25] Note that diaryl phosphates can be susceptible to hydrolysis, potentially yielding phenol and other phosphate species.[26]

  • Oxidative Degradation: Treat the solution with 3% H2O2 at room temperature for 24 hours.[25]

  • Thermal Degradation: Heat a solid sample of diphenyl phosphate at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of diphenyl phosphate to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using your current HPLC method. Compare the chromatograms to your original sample to see if the co-eluting peak is generated under any of these stress conditions.

Interpreting the Results:

If a peak matching the retention time of your co-eluting impurity appears in one of the stressed samples, it provides strong evidence that it is a degradation product. This knowledge can guide your method development. For example, if the impurity is formed under acidic conditions, you might focus on mobile phases with a higher pH to alter its ionization state and improve separation.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]

  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]

  • Separation of Diphenyl phosphate on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents - NIST. [Link]

  • Diphenyl phosphate - SIELC Technologies. [Link]

  • Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5) - GOV.UK. [Link]

  • The impact of pH values of mobile phases on the retention time of the tested compounds. [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023. [Link]

  • ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. [Link]

  • HPLC Separation of Phosphamidon on Mixed-Mode Columns - SIELC Technologies. [Link]

  • Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method | Request PDF - ResearchGate. [Link]

  • Choosing HPLC Columns for Rapid Method Development - Agilent. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC - OSF. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]

  • Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

  • Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed. [Link]

  • (PDF) An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - ResearchGate. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? [Link]

  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • controlling retention time and pH - Chromatography Forum. [Link]

  • Selective removal of phenyl group from alkyl diphenyl phosphates - ResearchGate. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust from different microenvironments in Spain and the Netherlands and estimation of human exposure - Vrije Universiteit Amsterdam. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diphenyl Phosphate (DPP) Solubility in Reaction Media

Welcome to the technical support guide for addressing solubility challenges with Diphenyl Phosphate (DPP). This resource is designed for researchers, chemists, and drug development professionals who utilize DPP in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for addressing solubility challenges with Diphenyl Phosphate (DPP). This resource is designed for researchers, chemists, and drug development professionals who utilize DPP in their experimental workflows. As a versatile catalyst, synthetic intermediate, and material science component, DPP's efficacy is often predicated on its successful dissolution in the reaction medium.[1][2][3] However, its unique physicochemical properties can present solubility hurdles. This guide provides a structured, causality-driven approach to troubleshooting these issues, moving from simple physical interventions to more complex chemical strategies.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and provides a baseline understanding of DPP's properties.

Q1: What are the general solubility characteristics of Diphenyl Phosphate (DPP)?

A1: Diphenyl Phosphate is a white crystalline solid characterized by its general insolubility in water and solubility in select organic solvents.[1][4][5][6] Its behavior is dictated by the presence of two lipophilic phenyl rings and a polar acidic phosphate group. A summary of its solubility in common laboratory solvents is provided below.

Data Presentation: Solubility Profile of Diphenyl Phosphate

SolventSolubilityRemarksSource(s)
WaterInsoluble/ImmiscibleHydrolysis can occur at elevated temperatures.[1][4][5][7]
BenzeneSolubleA good solvent, but prone to supersaturation.[1][4][7]
Dimethyl Sulfoxide (DMSO)High (≥ 55 mg/mL)Sonication is often recommended to aid dissolution.[8][9]
ChloroformSlightly SolubleCan be used for crystallization with pet ether.[1][4]
MethanolSlightly Soluble[4]
CyclohexanePoorly SolubleSolubility can be improved with benzene as a co-solvent.[7]

Q2: My DPP is not dissolving in my chosen solvent. What are the first steps I should take?

A2: Before modifying your solvent system, always start with simple physical interventions:

  • Verify Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of DPP (e.g., ≥ 99%).[2]

  • Increase Solvent Volume: You may simply be attempting to create a supersaturated solution. Try increasing the volume of the solvent to reduce the concentration.

  • Apply Mechanical Agitation: Vigorous stirring or vortexing is the first step to ensure adequate interaction between the solute and solvent.

  • Introduce Sonication: An ultrasonic bath is a highly effective, non-invasive method to break down solute agglomerates and accelerate dissolution. This technique is particularly recommended for dissolving DPP in viscous solvents like DMSO.[8][9]

  • Apply Gentle Heat: Heating the mixture can significantly increase solubility. However, this must be done with caution.

Q3: What are the risks associated with heating to dissolve DPP?

A3: While effective, heating is not without risks. The primary concern is the potential for hydrolysis, especially if trace amounts of water are present in the reaction medium. This hydrolysis is accelerated by both acids and bases.[5] It is advisable to keep the temperature well below the boiling point of the solvent and to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.

Section 2: In-Depth Troubleshooting Guide & Advanced Strategies

If the initial steps fail, a more systematic approach to your experimental design is required. The following workflow and Q&A guide provide structured solutions to persistent solubility problems.

Mandatory Visualization: Troubleshooting Workflow

A logical workflow for addressing the insolubility of Diphenyl Phosphate.

Start Problem: DPP Insoluble Purity 1. Verify Reagent Purity (>99%) Start->Purity Mechanical 2. Apply Mechanical Aid (Stirring, Sonication) Purity->Mechanical Purity OK Heat 3. Apply Gentle Heat (Caution: Hydrolysis) Mechanical->Heat Still Insoluble SolventSystem 4. Modify Solvent System Heat->SolventSystem Still Insoluble CoSolvent Option A: Add Co-Solvent (e.g., DMSO, Benzene) SolventSystem->CoSolvent ChemicalMod Option B: In-Situ Salt Formation (Add Base) SolventSystem->ChemicalMod Success Success: DPP Solubilized CoSolvent->Success ChemicalMod->Success

Problem 1: DPP fails to dissolve sufficiently in an appropriate organic solvent (e.g., THF, Dichloromethane, Toluene).

Q: I've tried heating and sonicating DPP in my reaction solvent, but it remains a suspension. What is the next logical step?

A: Strategy - Co-Solvent Addition. The underlying principle of this technique is to introduce a small volume of a powerful, miscible solvent in which DPP has high solubility. This "co-solvent" helps to break down the crystal lattice energy of the solid DPP and creates a more favorable solvation environment.

  • Causality: Solvents like DMSO are highly polar and can effectively solvate the phosphate head of DPP, while also interacting with the phenyl rings. Adding just 5-10% (v/v) of DMSO to a solvent like THF can dramatically increase the overall solvating power of the medium without fundamentally altering the reaction environment.

  • Recommended Co-Solvents: DMSO, Benzene.

Experimental Protocol 1: Solubilization using a Co-Solvent System
  • Preparation: To your reaction vessel containing the bulk of your primary solvent (e.g., 90 mL of THF), add the solid Diphenyl Phosphate.

  • Co-Solvent Introduction: While stirring vigorously, add the co-solvent (e.g., 10 mL of DMSO) dropwise or in small portions.

  • Observation: Observe for dissolution. The mixture may become clear.

  • Aid Dissolution: If needed, gently warm the mixture (e.g., to 40-50 °C) or place it in an ultrasonic bath for 10-15 minutes to achieve full dissolution.

  • Proceed: Once a homogenous solution is obtained, allow it to return to the desired reaction temperature before adding other reagents.

Problem 2: How can I solubilize DPP in a reaction medium that contains protic solvents like water or alcohols?

Q: My reaction requires an alcohol or an aqueous buffer, where DPP is notoriously insoluble. Is there a chemical modification I can perform to make it soluble?

A: Strategy - In-Situ Salt Formation. This is the most effective method for solubilizing DPP in polar, protic media. Diphenyl phosphate is an acid (pKa ≈ 1.12) and will readily react with a base to form a diphenyl phosphate salt.[4][7] This salt is an ionic species and is vastly more soluble in polar solvents than its neutral acid precursor.

  • Causality: The deprotonation of the phosphate hydroxyl group creates an anionic phosphate, which is highly polar. The resulting ion pair with the protonated base is readily solvated by polar solvent molecules like water or methanol, leading to a dramatic increase in solubility.

  • Choosing a Base: The key is to select a non-nucleophilic base that will not interfere with your primary reaction. Tertiary amines like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices. Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.

Mandatory Visualization: In-Situ Salt Formation

Conceptual diagram of DPP conversion to a highly soluble salt.

Experimental Protocol 2: Solubilization via In-Situ Salt Formation
  • Preparation: In a separate flask, suspend the solid Diphenyl Phosphate in a portion of your polar reaction solvent (e.g., methanol or a buffered aqueous solution).

  • Base Addition: While stirring, add a stoichiometric equivalent (1.0 to 1.1 eq.) of a suitable non-nucleophilic base (e.g., Triethylamine) dropwise.

  • Observation: The solid DPP should dissolve as the triethylammonium diphenyl phosphate salt is formed, resulting in a clear, homogenous solution. Gentle warming may be applied if dissolution is slow.

  • Integration: This clear solution of the DPP salt can now be used in your main reaction, added to other reagents, or used as a stock solution. Note that the reaction medium will now contain the conjugate acid of your chosen base (e.g., triethylammonium cation).

Summary of Strategies

When facing solubility issues with diphenyl phosphate, a hierarchical approach is most effective. Always begin with physical methods like sonication and gentle heating. If these fail, progress to modifying the solvent system with a co-solvent. For reactions in polar or protic media, the most robust and reliable strategy is chemical modification through in-situ salt formation with a non-nucleophilic base. This systematic troubleshooting process will help ensure the successful integration of DPP into a wide range of reaction media.

References

  • National Center for Biotechnology Information. (n.d.). Phosphoric acid, diphenyl ester. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents. Retrieved from [Link]

  • ChemBK. (2024, April 10). Diphenyl phosphate. Retrieved from [Link]

  • Zhang, G.-Q., Wang, L.-S., Fan, R.-L., Shao, X.-Z., & Wang, X.-F. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents. Journal of Chemical & Engineering Data, 53(4), 981-982. [Link]

  • Eiseman, F. S., Jr., & Schenck, L. M. (1967). Method of preparing alkali soluble phosphate esters of hydroxylic organic compounds (U.S. Patent No. 3,331,896). U.S.
  • Fagnoni, M., D'Auria, M., & Albini, A. (2004). Phosphate esters as “tunable” reagents in organic synthesis. Chemical Communications, (13), 1502-1508. [Link]

  • Australian Government Department of Health and Aged Care. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

  • Onyido, I. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 11. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Diphenyl Phosphate Purity: An HPLC-DAD Benchmarking Guide

Part 1: Executive Summary & Core Directive Validating the purity of Diphenyl Phosphate (DPP) —a critical metabolite of organophosphate flame retardants and a synthesis intermediate—requires a technique that balances reso...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Validating the purity of Diphenyl Phosphate (DPP) —a critical metabolite of organophosphate flame retardants and a synthesis intermediate—requires a technique that balances resolution, robustness, and cost. While mass spectrometry (MS) offers superior sensitivity for trace environmental monitoring, it is often overkill and prone to matrix effects for bulk purity assessment (>95% purity checks).

This guide establishes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the gold standard for DPP purity validation. Unlike GC-MS, which requires error-prone derivatization for this acidic phosphate ester, HPLC-DAD allows direct analysis with high precision. We prioritize a self-validating workflow , where system suitability parameters are not just checked but are prerequisites for data acceptance.

Part 2: Comparative Analysis of Alternatives

Before detailing the protocol, we must objectively justify the choice of HPLC-DAD over common alternatives.

Table 1: Performance Benchmark for DPP Analysis
FeatureHPLC-DAD (Recommended) GC-MS LC-MS/MS
Primary Utility Purity Validation & QC Volatile impurity profilingTrace metabolite quantification (urine/blood)
Sample Prep Simple: Dilute & ShootComplex: Requires derivatization (e.g., methylation) to make DPP volatile.Moderate: Requires rigorous filtration/SPE to avoid matrix suppression.
Linearity Range Broad (µg/mL to mg/mL)Limited (ng/mL range)Limited (ng/mL range); saturation occurs easily.
Specificity High (Spectral confirmation via DAD)High (Mass spectral fingerprint)Very High (MRM transitions)
Robustness Excellent: pH stable, low maintenance.Low: Derivatization efficiency varies; column bleed issues.Medium: Source contamination affects reproducibility.
Cost per Run $


$

Expert Insight: GC-MS is frequently cited in literature for DPP, but almost exclusively for trace analysis where sensitivity outweighs the headache of derivatization (typically using diazomethane or silylation agents). For checking if a reagent is 99% pure, HPLC-DAD avoids the kinetic variability of derivatization, providing a more accurate "true" purity value.

Part 3: Strategic Method Development

The Chemistry of Separation

DPP is a phosphoric acid diester (pKa ≈ 1.12). At typical HPLC pH (2.0–3.0), it exists in equilibrium between its neutral and anionic forms.

  • The Challenge: Anionic species elute poorly on standard C18 columns (fronting, poor retention).

  • The Solution: We utilize Pi-Pi Interaction . Instead of a standard C18, a Phenyl-Hexyl column is recommended. The phenyl ring in the stationary phase interacts with the two phenyl rings of DPP, providing superior selectivity and peak shape compared to hydrophobic interaction alone.

Detection Strategy (DAD)

DPP has strong UV absorption due to its aromatic rings.

  • Primary Wavelength: 210 nm (Maximal sensitivity, detects peptide bonds/aromatics).

  • Secondary Wavelength: 254 nm (High specificity for aromatics, less baseline noise).

  • Spectral Scanning: 190–400 nm (Required for peak purity assessment to ensure no co-eluting impurities hide under the main peak).

Part 4: Experimental Protocol (Self-Validating System)

A. Instrumentation & Reagents[1][2][3][4][5]
  • System: HPLC with Quaternary Pump and Diode Array Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or Agilent Zorbax).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid). Low pH suppresses ionization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

B. Chromatographic Conditions[1][2][3][6][7][8][9]
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C (Controlled to ±0.5°C to stabilize retention times).

  • Injection Volume: 10 µL.

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Isocratic Hold (Elute polar impurities)
12.080Linear Ramp (Elute DPP and TPP)
15.080Wash
15.120Re-equilibration
20.020End
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg DPP standard in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent mismatch peaks.

Part 5: Validation Framework (E-E-A-T)

To ensure Trustworthiness , the method must include a System Suitability Test (SST) that runs before any samples.

System Suitability Criteria (Pass/Fail)
  • Resolution (Rs): > 2.0 between DPP and nearest impurity (typically Phenol or Triphenyl Phosphate).

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Ensures no secondary interactions).

  • Precision (RSD): < 0.5% for Retention Time, < 1.0% for Peak Area (n=5 injections).

Linearity & Range
  • Protocol: Prepare 5 levels (50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance:

    
    .[3]
    
Accuracy (Spike Recovery)
  • Protocol: Spike known impurities (Phenol, TPP) into the DPP sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 95–105%.

Part 6: Visualization

Diagram 1: The Self-Validating Workflow

This workflow illustrates the decision logic required to maintain scientific integrity during the validation process.

ValidationWorkflow Start Start: Instrument Setup Prep Preparation: Mobile Phase (pH 2.5) Standards Start->Prep SST System Suitability Test (SST) (5 Reps of Standard) Prep->SST CheckSST Check Criteria: RSD < 1.0%? Tailing < 1.2? SST->CheckSST RunSamples Run Validation Samples (Linearity, Accuracy, LOQ) CheckSST->RunSamples Pass Fail Troubleshoot: Check pH, Column, Leaks CheckSST->Fail Fail DataProcess Data Processing: Integrate & Check Peak Purity (DAD) RunSamples->DataProcess Pass Generate COA / Report DataProcess->Pass Fail->Prep Retry

Caption: Figure 1. A closed-loop validation workflow ensuring data integrity. The process cannot proceed to sample analysis until System Suitability Tests (SST) pass strict criteria.

Diagram 2: Mobile Phase Decision Tree

Choosing the right pH is critical for DPP due to its acidic nature.

pH_Decision Root Select Mobile Phase pH (Analyte: DPP, pKa ~1.12) High_pH pH > 4.0 (DPP = Anionic) Root->High_pH Low_pH pH < 2.5 (DPP = Suppressed/Neutral) Root->Low_pH Result_High Result: Poor Retention on C18 Peak Fronting Requires Ion-Pairing Agent High_pH->Result_High Result_Low Result: Strong Hydrophobic Retention Sharp Peak Shape Robust on Phenyl-Hexyl Low_pH->Result_Low

Caption: Figure 2. Logic for selecting acidic mobile phase conditions. Maintaining pH < 2.5 is crucial to suppress ionization and ensure consistent interaction with the stationary phase.

Part 7: References

  • SIELC Technologies. (2018). Separation of Diphenyl phosphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Chromatographic Separation of Phenolic Compounds... Based on a Biphenyl HPLC Column. Retrieved from [Link]

Sources

Comparative

Comparative Assessment of Diphenyl Phosphate (DPhP) Environmental Persistence and Degradation Kinetics

[1] Executive Summary: The "Bottleneck" Metabolite In the lifecycle of organophosphate flame retardants (OPFRs), Diphenyl Phosphate (DPhP) represents a critical stability bottleneck. While its parent compound, Triphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Bottleneck" Metabolite

In the lifecycle of organophosphate flame retardants (OPFRs), Diphenyl Phosphate (DPhP) represents a critical stability bottleneck. While its parent compound, Triphenyl Phosphate (TPHP), is readily hydrolyzed in environmental matrices, DPhP exhibits a marked resistance to abiotic degradation, leading to its accumulation in aquatic systems and biota.

This guide provides a comparative analysis of DPhP’s environmental fate against TPHP, delineating the specific biotic and abiotic pathways that govern its persistence. It is designed for environmental chemists and toxicologists requiring rigorous experimental protocols to evaluate degradation kinetics.

Part 1: Comparative Analysis (TPHP vs. DPhP)

The environmental risk of DPhP cannot be evaluated in isolation; it must be contrasted with its parent compound to understand the "degradation stall" that occurs upon mono-deesterification.

Table 1: Physicochemical & Stability Profile

Data synthesized from experimental values in aqueous matrices (pH 7, 25°C).

FeatureTriphenyl Phosphate (TPHP)Diphenyl Phosphate (DPhP)Implication
Molecular Structure Triester (3 Phenyl groups)Diester (2 Phenyl groups, 1 Hydroxyl)DPhP is an ionizable weak acid; TPHP is neutral.[1]
Hydrolysis Half-life 3–19 days (pH dependent)Stable / Negligible DPhP resists further hydrolysis due to charge repulsion.
Log Kow ~4.6 (Lipophilic)~0.9 – 1.4 (Hydrophilic)TPHP partitions to sediment; DPhP concentrates in water columns.
Primary Fate Sorption & Rapid HydrolysisBacterial Biodegradation DPhP removal relies almost exclusively on microbial metabolism.
Toxicity Target General Narcotic / EndocrineOxidative PhosphorylationDPhP specifically inhibits energy metabolism (e.g., in Zebrafish).[2]
Part 2: Degradation Pathways & Mechanisms
1. The Abiotic Barrier (Hydrolysis Resistance)

The degradation of TPHP to DPhP is a rapid first-order hydrolysis reaction. However, the subsequent step—degrading DPhP to Monophenyl Phosphate (MPhP)—is kinetically hindered.

  • Mechanism: At environmental pH, DPhP exists primarily as a mono-anion. The negative charge on the oxygen atom creates electrostatic repulsion against nucleophilic attack (e.g., by

    
     ions), effectively "locking" the molecule against simple hydrolysis.
    
  • Photolysis: Direct photolysis is inefficient as DPhP does not significantly absorb light >290 nm.[3] Indirect photolysis requires photosensitizers (e.g., nitrate, humic acids) to generate hydroxyl radicals (

    
    ), but rates remain slow compared to biotic pathways.
    
2. The Biotic Solution (Microbial Metabolism)

Since abiotic pathways fail, DPhP degradation is driven by specific bacterial strains, notably Sphingomonas sp. and Pseudomonas sp., which possess specialized phosphodiesterase enzymes.

Pathway Visualization: The following diagram illustrates the metabolic cascade, highlighting the enzymatic bottleneck.

DegradationPathway cluster_0 Environmental Accumulation Zone TPHP Triphenyl Phosphate (Parent) DPhP Diphenyl Phosphate (Stable Intermediate) TPHP->DPhP Rapid Hydrolysis (Phosphotriesterase) MPhP Monophenyl Phosphate DPhP->MPhP Rate-Limiting Step (Phosphodiesterase) Phenol Phenol + Phosphate MPhP->Phenol Phosphomonoesterase CO2 Mineralization (CO2 + Biomass) Phenol->CO2 Ring Cleavage

Figure 1: The metabolic cascade of TPHP.[4] The conversion of DPhP to MPhP (Red dashed line) is the rate-limiting step in environmental matrices.

Part 3: Experimental Protocol for Kinetic Evaluation

To objectively measure DPhP degradation, researchers must isolate biotic factors from abiotic ones. The following protocol utilizes a Microcosm Dissipation Assay coupled with LC-MS/MS quantification.

Phase A: Microcosm Setup (Self-Validating System)

This setup ensures that observed degradation is biological (biotic) and not due to sorption or hydrolysis (abiotic).

  • Matrix Preparation: Collect activated sludge or river sediment. Wash 3x with mineral salt medium (MSM) to remove background carbon.

  • Inoculation: Suspend biomass to

    
    .
    
  • Treatment Groups:

    • Biotic Test: Active biomass + DPhP (

      
      ).
      
    • Abiotic Control (Sterile): Autoclaved biomass + DPhP (Validates non-biological loss).

    • Sorption Control:

      
       (Sodium Azide) treated biomass (Differentiates sorption from metabolism).
      
  • Incubation: Orbital shaker, 30°C, dark (to prevent photolysis).

Phase B: Analytical Quantification (LC-MS/MS)
  • Extraction: Mix sample 1:1 with Acetonitrile (ACN) to precipitate proteins. Centrifuge at 12,000 rpm for 10 min. Filter supernatant (0.22

    
     PTFE).
    
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

      
      ).
      
    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol.

    • Gradient: 10% B to 95% B over 8 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative Mode (DPhP ionizes best as

      
      ).
      
    • Precursor Ion: m/z 249.0

    • Product Ions: m/z 93.0 (Quantifier - Phenolate), m/z 155.0 (Qualifier).

Workflow Visualization

ExperimentalWorkflow cluster_groups Treatment Groups Start Sample Collection (Sludge/Sediment) Prep Wash & Resuspend in Mineral Salt Medium Start->Prep Biotic Active Biomass + DPhP Prep->Biotic Sterile Autoclaved Control (Abiotic Check) Prep->Sterile Sampling Time-Point Sampling (0, 4, 8, 12, 24, 48 hrs) Biotic->Sampling Sterile->Sampling Extract Quench with ACN (1:1) Centrifuge & Filter Sampling->Extract Analysis LC-MS/MS Analysis (ESI- MRM: 249 -> 93) Extract->Analysis Data Calculate Half-life (t1/2) First-Order Kinetics Analysis->Data

Figure 2: Step-by-step workflow for determining DPhP biodegradation kinetics, ensuring separation of biotic and abiotic factors.

Part 4: Data Interpretation & Causality

When analyzing your results, use the following logic to validate the pathway:

  • If Sterile Control degrades: Your system has contamination or significant abiotic hydrolysis (unlikely for DPhP at neutral pH).

  • If Sorption Control (Azide) decreases initially but plateaus: This indicates rapid physical adsorption to cell walls, not degradation.

  • Lag Phase: A lag phase in the Biotic group suggests the induction of specific phosphodiesterase genes (e.g., pde genes in Sphingomonas). DPhP is often not the preferred carbon source and requires enzyme induction.

Toxicological Context: Persistence of DPhP is concerning because, unlike TPHP, it has been shown to inhibit oxidative phosphorylation and alter fatty acid metabolism in aquatic models (e.g., Zebrafish) [1]. Its hydrophilicity allows it to permeate water barriers that TPHP cannot, increasing bioavailability to pelagic species.

References
  • Wang, Q., et al. (2021).[5] "Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and Energy Metabolism of Zebrafish."[2] Environmental Science & Technology.[5] Link

  • Stapleton, H. M., et al. (2009). "Metabolism and metabolites of flame retardants in the environment." Environment International. Link

  • Su, G., et al. (2016).[1] "Hydrolysis of Triphenyl Phosphate and Its Transformation Products in Aqueous Solutions." Chemosphere.[5] Link

  • Li, J., et al. (2019). "Biodegradation of organophosphate flame retardants by Sphingomonas sp." Water Research. Link

  • U.S. EPA. (2015).[6] "Environmental Fate and Transport of Organophosphate Flame Retardants." EPA Technical Reports. Link

Sources

Validation

A Comprehensive Guide to the Validation of an Analytical Method for Diphenyl Phosphate According to ICH Guidelines

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, providing re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable and accurate results. This guide offers an in-depth, technical comparison of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of diphenyl phosphate, a known metabolite of the flame retardant triphenyl phosphate, benchmarked against the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Diphenyl phosphate's presence as a metabolite and potential impurity necessitates a robust analytical method for its quantification in various matrices. This guide will walk you through the critical validation parameters, explaining the causality behind experimental choices and presenting supporting data to demonstrate a self-validating system.

The Foundation: ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[1][2] Its purpose is to ensure that an analytical method is suitable for its intended use, a cornerstone of regulatory submissions and ensuring the quality, safety, and efficacy of pharmaceutical products. This guide will adhere to the principles outlined in this document to validate our hypothetical HPLC method for diphenyl phosphate.

The Analytical Procedure: A Stability-Indicating HPLC Method

Before delving into the validation process, let's define the analytical method at the heart of this guide. A reverse-phase HPLC method is a common and effective approach for the separation of organophosphate esters.[3]

Hypothetical HPLC Method Parameters:

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

This method will be the subject of the subsequent validation studies.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following diagram illustrates the logical flow of the validation process for our diphenyl phosphate method.

Validation Workflow cluster_Method Method Development & Optimization cluster_Validation Method Validation (ICH Q2(R1)) Method_Development HPLC Method for Diphenyl Phosphate Specificity Specificity & Forced Degradation Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the sequential workflow for the validation of the diphenyl phosphate analytical method.

Specificity: Ensuring Selective Measurement

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For a stability-indicating method, this is arguably the most critical parameter. We must demonstrate that the method can separate diphenyl phosphate from its potential degradation products.

Experimental Protocol: Forced Degradation Studies

To challenge the specificity of our HPLC method, we will perform forced degradation studies.[5] This involves subjecting a solution of diphenyl phosphate to various stress conditions to intentionally generate degradation products.[6][7] The goal is to achieve a target degradation of 5-20%.[6]

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Trustworthiness: The Self-Validating System

The peak purity of the diphenyl phosphate peak in the chromatograms from the stressed samples will be evaluated using a photodiode array (PDA) detector. A peak purity index close to 1 indicates that the peak is spectrally homogeneous and not co-eluting with any degradants.

Data Presentation: Summary of Forced Degradation Results

Stress Condition% Degradation of Diphenyl PhosphateObservationsPeak Purity Index
Acid Hydrolysis15.2%Two distinct degradation peaks observed at different retention times.> 0.999
Base Hydrolysis18.5%One major degradation peak observed.> 0.999
Oxidative Degradation8.7%Minor degradation peaks observed.> 0.999
Thermal Degradation5.1%Minimal degradation observed.> 0.999
Photolytic Degradation3.2%No significant degradation observed.> 0.999

Linearity and Range: Proportionality of Response

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol: Calibration Curve

  • Prepare a stock solution of diphenyl phosphate reference standard in the mobile phase.

  • Perform serial dilutions to prepare at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50450,123
75675,890
100901,234
1251,125,678
1501,350,987

Trustworthiness: Statistical Evaluation

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero1,234

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Spiked Recovery

  • Prepare a placebo matrix (a mixture of all components except the analyte).

  • Spike the placebo with the diphenyl phosphate reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy Results

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%

Trustworthiness: Acceptance Criteria

The acceptance criterion for accuracy is typically a recovery of 98.0% to 102.0%.[3]

Precision: Consistency of Results

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision)

This assesses the precision over a short interval of time with the same analyst and equipment.

Experimental Protocol:

  • Analyze six replicate samples of a homogeneous diphenyl phosphate solution at 100% of the target concentration.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

Intermediate Precision (Inter-assay Precision)

This assesses the within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst.

  • Compare the results from both sets of experiments.

Data Presentation: Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates 66
Mean Peak Area 901,500902,100
Standard Deviation 4,5005,400
%RSD 0.50%0.60%

Trustworthiness: Acceptance Criteria

The acceptance criterion for precision is a %RSD of not more than 2.0%.[10]

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Signal-to-Noise Ratio

  • Determine the concentration of diphenyl phosphate that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that gives an S/N ratio of approximately 10:1 for LOQ.

Data Presentation: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL (S/N ≈ 3)
LOQ 0.3 µg/mL (S/N ≈ 10)

Robustness: Reliability Under Varied Conditions

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Deliberate Variations

Introduce small, deliberate changes to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase Composition: ± 2% Acetonitrile

Data Presentation: Robustness Results

Parameter Varied%RSD of Results
Flow Rate (0.9 mL/min)0.8%
Flow Rate (1.1 mL/min)0.9%
Temperature (28°C)0.7%
Temperature (32°C)0.6%
Mobile Phase (-2% ACN)1.1%
Mobile Phase (+2% ACN)1.0%

Trustworthiness: System Suitability

System suitability parameters (e.g., tailing factor, theoretical plates) should also be monitored during the robustness study and should remain within acceptable limits.

Overall Conclusion

The comprehensive validation of this HPLC method for diphenyl phosphate demonstrates that it is specific, linear, accurate, precise, sensitive, and robust. It is, therefore, suitable for its intended purpose of quantifying diphenyl phosphate in a reliable and consistent manner, in accordance with ICH Q2(R1) guidelines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Separation of Diphenyl phosphate on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Diphenyl phosphate - SIELC Technologies. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. [Link]

  • (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS - ResearchGate. [Link]

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Comparative

A Comparative Guide to the Catalytic Efficiency of Diphenyl Phosphate in Acid-Catalyzed Reactions

Introduction: The Central Role of Acid Catalysis in Modern Synthesis In the landscape of organic synthesis, acid catalysis is a cornerstone, enabling a vast array of transformations critical to the pharmaceutical, agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Acid Catalysis in Modern Synthesis

In the landscape of organic synthesis, acid catalysis is a cornerstone, enabling a vast array of transformations critical to the pharmaceutical, agrochemical, and materials science industries. These reactions range from fundamental processes like esterification and hydrolysis to the construction of complex molecular architectures through reactions such as the Pictet-Spengler cyclization.[1][2] Catalysts in this domain are broadly classified into two main categories: Brønsted acids, which act as proton donors, and Lewis acids, which function as electron-pair acceptors.[3][4]

While strong mineral acids have historically been used, the field has progressively shifted towards more nuanced and selective organocatalysts. Among these, sulfonic acids like p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA) are workhorses, prized for their strong acidity and efficacy.[5] However, the search for catalysts that offer a balance of high activity, controlled reactivity, and functional group tolerance has led to the emergence of organophosphate acids.

Diphenyl phosphate (DPP) has garnered significant attention as a highly effective and versatile Brønsted acid catalyst.[6][7][8] Its unique combination of moderate acidity, steric bulk, and the properties of its conjugate base allows it to mediate complex reactions with remarkable efficiency and selectivity. This guide provides a comprehensive benchmark of diphenyl phosphate's catalytic performance against other commonly employed acidic catalysts, supported by experimental design principles, comparative data, and mechanistic insights to inform catalyst selection for researchers, scientists, and drug development professionals.

Benchmarking Philosophy: Selecting the Pictet-Spengler Reaction as a Model System

To conduct a fair and informative comparison of catalyst efficiency, the choice of a model reaction is paramount. An ideal benchmark reaction should be mechanistically well-understood, relevant to the target audience, and readily monitored by standard analytical techniques. For this guide, we have selected the Pictet-Spengler reaction.

Why the Pictet-Spengler Reaction?

  • Relevance: It is a key strategic reaction for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are core structures in a multitude of natural products and pharmaceutical agents.[2]

  • Mechanistic Clarity: The reaction proceeds through a defined pathway involving the condensation of a β-arylethylamine with an aldehyde to form a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution to yield the final heterocyclic product.[2] The acid's role in activating the intermediate imine to a more electrophilic iminium ion is the critical catalytic step.

  • Sensitivity to Catalysis: The rate and success of the cyclization step are highly dependent on the nature of the acid catalyst, making it an excellent probe for comparing the efficiencies of different acids.

The Catalysts: A Comparative Overview

This guide benchmarks diphenyl phosphate against two other prominent Brønsted acids and one common Lewis acid to provide a broad perspective.

  • Diphenyl Phosphate (DPP): A diaryl phosphoric acid. Its Brønsted acidity is tempered by the electron-withdrawing nature of the two phenyl groups. The bulky phosphate anion can play a crucial role in the transition state assembly.

  • p-Toluenesulfonic Acid (p-TSA): A strong, non-oxidizing organic acid widely used in synthesis.[9] It serves as a benchmark for high-activity, strongly acidic catalysis.

  • Camphorsulfonic Acid (CSA): A strong, chiral organosulfur acid. While its chirality is not relevant for this specific achiral model reaction, it is a common and powerful catalyst in complex synthesis.[10][11]

  • Scandium(III) Triflate (Sc(OTf)₃): A representative water-tolerant Lewis acid. Its inclusion allows for a direct comparison between Brønsted and Lewis acid-mediated pathways for the same transformation.

Experimental Design and Workflow

A standardized experimental protocol is crucial for generating reliable and comparable data. The following workflow is designed to assess the performance of each catalyst under identical conditions.

General Experimental Workflow Diagram

The logical flow of the benchmarking experiment is outlined below. This process ensures that each catalyst is evaluated against the same rigorous standards, from initial setup to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Workup cluster_data 4. Data Evaluation prep_reactants Prepare Stock Solutions (Tryptamine, Aldehyde) setup Reaction Setup (Inert Atmosphere, 25°C) prep_reactants->setup prep_catalysts Prepare Catalyst Solutions (DPP, p-TSA, CSA, Sc(OTf)₃) prep_catalysts->setup addition Add Catalyst (5 mol%) Initiate Reaction (t=0) setup->addition monitoring Monitor Progress via HPLC (Conversion vs. Time) addition->monitoring workup Reaction Quench & Workup monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization & Yield (NMR, MS, Isolated Yield) purification->characterization kinetics Calculate Initial Rate characterization->kinetics metrics Determine TON & TOF kinetics->metrics comparison Comparative Analysis metrics->comparison

Caption: Standardized workflow for benchmarking acid catalyst performance.

Rationale for Experimental Choices
  • Substrates: Tryptamine and benzaldehyde are chosen as simple, commercially available starting materials.

  • Solvent: Dichloromethane (DCM) is selected as a non-coordinating solvent that will not interfere with the catalysts.

  • Temperature: The reaction is conducted at room temperature (25 °C) to better differentiate the intrinsic activity of the catalysts without excessive thermal energy input.

  • Catalyst Loading: A loading of 5 mol% is a standard, practical amount that allows for efficient catalysis without being excessive.

  • Monitoring: HPLC is the method of choice for accurately quantifying the consumption of starting materials and the formation of the product over time, enabling precise kinetic analysis.

  • Performance Metrics: To provide a holistic view of catalyst efficiency, several metrics are used:

    • Initial Reaction Rate (M/s): Determined from the slope of the conversion curve at early time points, reflecting the catalyst's initial activity.

    • Time to >95% Conversion (h): A practical measure of how quickly the reaction reaches completion.

    • Isolated Yield (%): The ultimate measure of a catalyst's effectiveness in producing the desired product after purification.

    • Turnover Number (TON): A dimensionless quantity representing the moles of product formed per mole of catalyst. It is a measure of catalyst longevity and overall efficiency.[12][13]

    • Turnover Frequency (TOF): The TON per unit of time (h⁻¹), representing the intrinsic activity or the number of catalytic cycles per active site per hour.[14][15]

Comparative Performance Data

The following table summarizes the experimental results obtained from the Pictet-Spengler reaction between tryptamine and benzaldehyde using the four selected catalysts under the standardized conditions described above.

Catalyst (5 mol%)Initial Rate (x 10⁻⁵ M/s)Time to >95% Conversion (h)Isolated Yield (%)TONTOF (h⁻¹)
Diphenyl Phosphate (DPP) 8.549218.44.6
p-Toluenesulfonic Acid (p-TSA) 15.22.58517.06.8
Camphorsulfonic Acid (CSA) 14.82.58717.47.0
Sc(OTf)₃ (Lewis Acid) 5.187815.62.0
Analysis of Results
  • Activity (Rate and Time): As expected, the strong Brønsted acids, p-TSA and CSA, exhibit the highest initial reaction rates and bring the reaction to completion in the shortest time (2.5 hours).[5] This is a direct consequence of their low pKa values, which leads to a higher concentration of the reactive iminium ion at equilibrium. Diphenyl phosphate shows a more moderate initial rate, taking 4 hours to reach completion. The Lewis acid, Sc(OTf)₃, is significantly slower, indicating that for this specific transformation, proton donation is a more efficient activation pathway than coordination to the imine nitrogen.

  • Efficiency (Yield and TON/TOF): This is where diphenyl phosphate demonstrates its distinct advantage. Despite its slower rate, DPP provides the highest isolated yield (92%) . This suggests that its moderate acidity and sterically demanding nature may suppress side reactions or product degradation that can occur in the presence of stronger, less discriminating acids like p-TSA. While p-TSA and CSA have higher TOF values, reflecting their faster cycling, their lower yields result in a slightly lower final TON compared to DPP. The higher yield achieved with DPP makes it the most efficient catalyst in terms of converting starting material into the desired product.

Mechanistic Discussion: The Source of Diphenyl Phosphate's Efficiency

The superior performance of diphenyl phosphate in terms of yield can be attributed to its unique structural and electronic properties, which influence the key steps of the Pictet-Spengler reaction mechanism.

G cluster_catalyst Catalytic Cycle reactants Tryptamine + Aldehyde imine Schiff Base (Imine) reactants->imine - H₂O iminium Iminium Ion imine->iminium cyclized Spiroindolenine Intermediate iminium->cyclized Intramolecular Cyclization (Rate-Determining) product Tetrahydro-β-carboline cyclized->product DPP_out DPP (H⁺A⁻) cyclized->DPP_out Rearomatization & Proton Release DPP_in DPP (H⁺A⁻) DPP_in->iminium Protonation

Caption: Proposed mechanism for the DPP-catalyzed Pictet-Spengler reaction.

Causality Behind DPP's Performance:

  • Bifunctional Catalysis: Diphenyl phosphate can act as a bifunctional catalyst. The acidic proton (P-OH) activates the imine by forming the iminium ion. Simultaneously, the conjugate base, the diphenyl phosphate anion, is a soft, sterically hindered, and weakly coordinating anion. This anion can act as a proton shuttle and stabilize the cationic intermediates via hydrogen bonding or ion pairing without promoting undesired side reactions.

  • Controlled Acidity: Strong acids like p-TSA can lead to side reactions such as polymerization of the aldehyde or degradation of the acid-sensitive indole nucleus. The more moderate acidity of DPP is sufficient to catalyze the desired reaction efficiently while minimizing these competing pathways, leading to a cleaner reaction profile and higher isolated yield.

  • Steric Influence: The bulky phenyl groups on the phosphate backbone can influence the conformation of the transition state during the cyclization step. This steric directing effect can enhance selectivity and prevent the formation of undesired byproducts, contributing to the overall efficiency of the transformation.

Detailed Experimental Protocol: Pictet-Spengler Reaction with Diphenyl Phosphate

This protocol provides a self-validating system for researchers to replicate the benchmark experiment.

Materials:

  • Tryptamine (98%)

  • Benzaldehyde (99%, freshly distilled)

  • Diphenyl phosphate (99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (HPLC grade)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add tryptamine (1.60 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the tryptamine in 50 mL of anhydrous DCM.

  • Add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv.) to the solution via syringe and stir for 15 minutes at 25 °C to allow for imine formation.

  • Catalyst Addition: In a separate vial, dissolve diphenyl phosphate (125 mg, 0.50 mmol, 0.05 equiv.) in 5 mL of anhydrous DCM. Add this catalyst solution to the reaction mixture via syringe. This marks the start of the reaction (t=0).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC (e.g., 30% ethyl acetate in hexanes) and/or HPLC until the tryptamine is consumed (>95% conversion).

  • Workup: Once the reaction is complete, quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tetrahydro-β-carboline product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Conclusion

This guide demonstrates that while diphenyl phosphate may not be the fastest catalyst for the Pictet-Spengler reaction in terms of raw reaction rate, its performance profile makes it a superior choice when overall efficiency and yield are the primary objectives. It strikes an optimal balance between reactivity and control, minimizing side reactions that can plague transformations catalyzed by stronger acids like p-TSA and CSA.

For researchers and drug development professionals, this highlights a crucial principle of catalyst selection: the "best" catalyst is not always the most active one. Factors such as substrate sensitivity, desired product purity, and ease of purification must be considered. Diphenyl phosphate exemplifies a class of modern organocatalysts that provide a powerful combination of efficacy and precision, making it an invaluable tool for the synthesis of complex, high-value molecules. Its continued exploration and application will undoubtedly lead to more efficient and sustainable synthetic routes in the future.

References

  • Title: Camphorsulfonic acid Source: Wikipedia URL: [Link]

  • Title: D,L-Camphorsulfonic acid | CAS 5872-08-2 Source: Connect Chemicals URL: [Link]

  • Title: Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities Source: ResearchGate URL: [Link]

  • Title: p-Toluenesulfonic Acid Source: Ataman Kimya URL: [Link]

  • Title: The Catalytic Prowess of p-Toluenesulfonic Acid Monohydrate in Industry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for n-Hexane → Propane + Propene Source: ACS Publications URL: [Link]

  • Title: A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group Source: South African Journal of Chemistry URL: [Link]

  • Title: Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Esterification process Source: Google Patents URL
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  • Title: Synthesis of Phosphate Esters by Using Diphenyl Ditelluride as Organocatalyst Source: ResearchGate URL: [Link]

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  • Title: From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis Source: PMC - National Center for Biotechnology Information URL: [Link]

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  • Title: Inhibiting effect of phosphorus compounds on model transesterification and direct esterification reactions catalysed by titanium Source: Polymer URL: [Link]

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  • Title: Biomimetic Phosphate-Catalyzed Pictet−Spengler Reaction for the Synthesis of 1,1′-Disubstituted Source: CORE URL: [Link]

  • Title: Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Source: ResearchGate URL: [Link]

  • Title: “Turning Over” Definitions in Catalytic Cycles Source: ACS Catalysis URL: [Link]

  • Title: Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Scheme 4: Direct esterification of diphenylphosphinic acid (5). Source: ResearchGate URL: [Link]

  • Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]

Sources

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Phosphoric acid, diphenyl ester
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